7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
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Properties
IUPAC Name |
7-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-6-4(7(12)13)3-8-5-1-2-9-10(5)6/h1-3,9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHKSVAVVBZSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNN2C1=NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10582948 | |
| Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
197367-75-2 | |
| Record name | 7-Oxo-1,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10582948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid
This technical guide provides a detailed protocol for the synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure known for its diverse biological activities, including its role as a kinase inhibitor in cancer therapy.[2][3] This document is intended for researchers, scientists, and professionals in the field of drug development.
Reaction Scheme
The synthesis of the target compound, also known as 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid, is typically achieved through the hydrolysis of its corresponding ethyl ester.[4]
Caption: General synthesis pathway for this compound.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound from its ethyl ester precursor.
Materials:
-
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
-
10% Sodium hydroxide solution
-
Acetic acid
Procedure:
-
A mixture of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (0.50 g, 2.4 mmol) and 10% sodium hydroxide solution (5 ml) is prepared.[4]
-
The reaction mixture is heated on a steam bath for 3 hours.[4]
-
After the heating period, the reaction mixture is cooled.[4]
-
The cooled solution is then acidified with acetic acid.[4]
-
The resulting precipitate, this compound, is collected as white crystals.[4]
Quantitative Data
The following table summarizes the quantitative data from the described synthesis protocol.
| Parameter | Value | Reference |
| Starting Material | Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate | [4] |
| Amount of Starting Material | 0.50 g (2.4 mmol) | [4] |
| Reagent | 10% Sodium hydroxide solution | [4] |
| Volume of Reagent | 5 ml | [4] |
| Reaction Time | 3 hours | [4] |
| Yield | 76.3% (0.33 g) | [4] |
| Melting Point | 319-320 °C (decomposition) | [4] |
| Appearance | White crystals | [4] |
Spectroscopic Data
Infrared (IR) spectroscopy data for the final product is provided below.
| Spectral Feature | Wavenumber (cm⁻¹) | Reference |
| Acid C=O stretch | 1740 | [4] |
| Lactam C=O stretch | 1675 | [4] |
Experimental Workflow
The following diagram illustrates the workflow of the synthesis protocol.
Caption: Step-by-step workflow for the synthesis and isolation of the target compound.
Context and Alternative Synthetic Strategies
The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established area of heterocyclic chemistry.[2][3] The general approach often involves the condensation of 3(5)-aminopyrazoles with various 1,3-dicarbonyl compounds or their equivalents.[5] While the provided protocol details a hydrolysis step, the initial synthesis of the pyrazolo[1,5-a]pyrimidine core can be achieved through various methods, including cyclization and condensation reactions.[2] Microwave-assisted synthesis has also been reported as an efficient method for preparing such scaffolds.[3] The functionalization of the pyrazolo[1,5-a]pyrimidine core is crucial for developing derivatives with specific biological activities.[6][7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Novel and Efficient Synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a robust and efficient synthetic pathway for obtaining 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described methodology is based on a well-established cyclocondensation reaction, followed by ester hydrolysis, providing a reliable route to this valuable compound.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anticancer, antiviral, and anti-inflammatory properties. The specific target molecule, this compound, serves as a key intermediate for the synthesis of more complex derivatives and potential drug candidates. This guide provides a detailed protocol for its synthesis, starting from readily available commercial reagents.
Overview of the Synthetic Pathway
The synthesis of the target compound is achieved through a two-step process:
-
Cyclocondensation: The core pyrazolo[1,5-a]pyrimidine structure is formed via the reaction of 5-amino-1H-pyrazole with diethyl ethoxymethylenemalonate (DEEM). This reaction typically proceeds with high regioselectivity to yield ethyl 7-hydroxy-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate. It's important to note that the 7-hydroxy tautomer is in equilibrium with the more stable 7-oxo form.
-
Hydrolysis: The resulting ethyl ester is then subjected to basic hydrolysis to afford the desired this compound.
The overall synthetic scheme is presented below:
Figure 1: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
This procedure details the cyclocondensation reaction to form the pyrazolopyrimidine core.
Materials:
-
5-Amino-1H-pyrazole
-
Diethyl ethoxymethylenemalonate (DEEM)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-amino-1H-pyrazole (1.0 eq) in absolute ethanol.
-
To this solution, add diethyl ethoxymethylenemalonate (1.05 eq) dropwise at room temperature with continuous stirring.
-
After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol and dry under vacuum to yield the crude ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Step 2: Synthesis of this compound
This protocol describes the hydrolysis of the ethyl ester to the final carboxylic acid.
Materials:
-
Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl) or Acetic acid (for acidification)
Procedure:
-
Suspend ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture on a steam bath or in a heating mantle to approximately 80-90 °C for 2-3 hours. The solid should dissolve as the hydrolysis proceeds.[1]
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
After completion, cool the reaction mixture in an ice bath.
-
Acidify the cooled, clear solution dropwise with concentrated hydrochloric acid or glacial acetic acid until the pH is acidic (pH ~3-4). A white precipitate of the carboxylic acid will form.[1]
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis.
| Step | Reactant 1 | Reactant 2 | Product | Typical Yield | Melting Point (°C) |
| 1 | 5-Amino-1H-pyrazole | Diethyl ethoxymethylenemalonate | Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | 75-85% | 210-212 |
| 2 | Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | NaOH (aq) | This compound | >90% | >300 (decomposes)[1] |
Logical Workflow of the Synthesis
The logical progression of the synthesis, from starting materials to the final product, is illustrated in the following diagram.
Figure 2: Detailed experimental workflow for the synthesis.
Conclusion
This technical guide provides a comprehensive and detailed methodology for the synthesis of this compound. The described two-step process is efficient, scalable, and utilizes readily available starting materials, making it a practical approach for both academic research and industrial drug development settings. The provided protocols and data serve as a valuable resource for chemists and researchers working in the field of heterocyclic chemistry and medicinal drug discovery.
References
Characterization of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential biological significance of the heterocyclic compound, 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, exhibiting a wide range of therapeutic properties. This document aims to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this core structure.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | --INVALID-LINK--[1] |
| Molecular Weight | 179.14 g/mol | --INVALID-LINK--[1] |
| Melting Point | 319-320 °C (with decomposition) | --INVALID-LINK--[2] |
| Boiling Point | Not available | --INVALID-LINK--[1] |
| Density | Not available | --INVALID-LINK--[1] |
| Appearance | White crystals | --INVALID-LINK--[2] |
| InChIKey | QCBDQSUYSJDQDI-UHFFFAOYSA-N | --INVALID-LINK--[1] |
| SMILES | OC(=O)C1=C(O)N2N=CC=C2N=C1 | --INVALID-LINK--[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the formation of its ethyl ester precursor, followed by hydrolysis.
Step 1: Synthesis of Ethyl 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
A common synthetic route to the ethyl ester precursor involves the cyclization of a substituted aminopyrazole with a suitable three-carbon electrophile. While a specific detailed protocol for the unsubstituted core was not found, the general approach is well-documented for various derivatives.
Step 2: Hydrolysis of Ethyl 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate
The final carboxylic acid is obtained by the hydrolysis of the corresponding ethyl ester.
Experimental Protocol:
A mixture of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (0.50 g, 2.4 mmol) and 10% aqueous sodium hydroxide solution (5 ml) is heated on a steam bath for 3 hours.[2] The reaction mixture is then cooled and acidified with acetic acid to precipitate the product.[2] The resulting white crystals are collected by filtration, washed with water, and dried to yield the desired product (0.33 g, 76.3% yield).[2]
Spectral Characterization
Detailed experimental spectral data for the title compound is not widely available. However, based on the structure and data from related derivatives, the following characteristic spectral features can be anticipated:
-
¹H NMR: Signals corresponding to the protons on the pyrazole and pyrimidine rings, as well as a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the carbonyl carbons of the carboxylic acid and the lactam ring, in addition to the signals for the carbons of the heterocyclic core.
-
IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretches of the carboxylic acid and the lactam, and C=N and C=C stretching vibrations of the heterocyclic rings. The literature reports infrared absorption maxima (νmax) in Nujol at 1740 cm⁻¹ (acid C=O) and 1675 cm⁻¹ (lactam C=O).[2]
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Therapeutic Potential
While direct biological studies on this compound are limited in the public literature, the pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Derivatives of this core structure have been reported to exhibit a range of therapeutic properties, including:
-
Antimicrobial Activity: Various derivatives have shown activity against a range of bacteria and fungi.
-
Anticancer Activity: Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as potential anticancer agents, with some acting as kinase inhibitors.
-
Antiviral Activity: The scaffold is present in molecules with reported antiviral properties.
-
Anti-inflammatory Activity: Some derivatives have demonstrated anti-inflammatory effects.
-
Antiparasitic Activity: Metal complexes of a derivative, 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, have shown efficacy against Leishmania and Trypanosoma cruzi.
Given the diverse biological activities of its derivatives, this compound represents a valuable starting point for the design and synthesis of novel therapeutic agents. Further biological screening of this core compound is warranted to elucidate its specific bioactivities.
Visualizations
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of the target compound.
Caption: General synthesis workflow for the target compound.
General Drug Discovery and Development Workflow
Due to the lack of specific information on the signaling pathways for this compound, the following diagram presents a generalized workflow for the characterization and screening of such a novel chemical entity.
Caption: Generalized workflow for drug discovery.
References
Spectroscopic and Structural Elucidation of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide incorporates data from its tautomeric form, 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid, alongside predicted spectroscopic values and generalized experimental protocols relevant to this class of compounds.
Compound Identity and Structure
This compound (Molecular Formula: C₇H₅N₃O₃, Molecular Weight: 179.135 g/mol ) exists in equilibrium with its tautomer, 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid.[1] This tautomerism is a key characteristic of this molecule and influences its spectroscopic properties.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound and its tautomer.
Table 1: Infrared (IR) Spectroscopy Data
The experimental IR data corresponds to the 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid tautomer. The spectrum exhibits characteristic peaks for a carboxylic acid and a lactam (or enol) functional group.
| Functional Group | Vibrational Mode | Experimental Wavenumber (cm⁻¹) |
| Carboxylic Acid C=O | Stretch | 1740 |
| Lactam C=O | Stretch | 1675 |
| Carboxylic Acid O-H | Stretch (Broad) | 2500-3300 |
| C-O | Stretch | 1210-1320 |
| O-H | Bend | 1395-1440 and 910-950 |
Note: The broadness of the O-H stretch is characteristic of the hydrogen-bonded dimers of carboxylic acids.[2][3]
Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
Due to the absence of published experimental data, the following are predicted chemical shifts (δ) for this compound.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | 8.2 - 8.4 | d | 2.0 - 3.0 |
| H-3 | 6.7 - 6.9 | d | 2.0 - 3.0 |
| H-5 | 8.6 - 8.8 | s | - |
| NH (pyrazole) | 11.0 - 13.0 | br s | - |
| COOH | 12.0 - 14.0 | br s | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
The following are predicted chemical shifts (δ) for this compound.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 140 - 145 |
| C-3 | 100 - 105 |
| C-3a | 145 - 150 |
| C-5 | 150 - 155 |
| C-6 | 105 - 110 |
| C-7 (C=O) | 160 - 165 |
| COOH | 165 - 170 |
Table 4: Mass Spectrometry (MS) Data
The predicted mass spectrometry data is based on the molecular formula C₇H₅N₃O₃.
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 180.035 | Molecular ion peak (positive ion mode) |
| [M-H]⁻ | 178.021 | Molecular ion peak (negative ion mode) |
| [M-COOH]⁺ | 135.040 | Fragment after loss of carboxylic group |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrazolo[1,5-a]pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[4][5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width and a longer acquisition time.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. For direct infusion, a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for positive ion mode) is used.
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of polar molecules.[6] Electron impact (EI) can also be used, which may provide more fragmentation information.[6]
-
Analysis: Acquire mass spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the empty ATR crystal before running the sample.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized compound like this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Potential Signaling Pathway Inhibition
Pyrazolo[1,5-a]pyrimidines are known to act as inhibitors of various protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer.[7][8][9] The diagram below represents a simplified, hypothetical signaling pathway that could be targeted by a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor.
Caption: A representative diagram of a signaling pathway potentially inhibited by a pyrazolo[1,5-a]pyrimidine derivative.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. echemi.com [echemi.com]
- 4. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. article.sapub.org [article.sapub.org]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Physical and chemical properties of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its known characteristics, synthesis protocols, and potential therapeutic applications, with a focus on its role as a kinase inhibitor.
Core Physical and Chemical Properties
This compound, with the molecular formula C₇H₅N₃O₃, exists in tautomeric equilibrium with its enol form, 7-Hydroxyprazolo[1,5-a]pyrimidine-6-carboxylic acid.[1] This tautomerism influences its physical and chemical properties. Much of the available experimental data corresponds to the more stable 7-hydroxy tautomer.
Table 1: Physical Properties of 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | |
| Molecular Weight | 179.13 g/mol | |
| Melting Point | 319-320 °C (with decomposition) | [2] |
| Boiling Point | Not available | |
| Solubility | Information not available. General pyrazolo[3,4-d]pyrimidine derivatives are noted to be highly hydrophobic, suggesting low aqueous solubility.[3] | |
| pKa | Information not available |
Table 2: Spectroscopic Data for 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment | Source |
| Infrared (IR) | 1740 | Acid C=O | [2] |
| Infrared (IR) | 1675 | Lactam C=O | [2] |
Synthesis and Experimental Protocols
The synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid is achieved through the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Synthesis of 7-Hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylic acid [2]
-
Materials:
-
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (0.50 g, 2.4 mmol)
-
10% Sodium hydroxide solution (5 ml)
-
Acetic acid
-
-
Procedure:
-
A mixture of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate and 10% sodium hydroxide solution is heated on a steam bath for 3 hours.
-
The reaction mixture is then cooled.
-
Acidification of the cooled mixture with acetic acid yields the final product as white crystals.
-
-
Yield: 76.3% (0.33 g)
The following diagram illustrates the workflow for this synthesis.
Biological Activity and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its diverse biological activities.[4] Derivatives of this core structure have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents. A significant area of research focuses on their role as kinase inhibitors.
Kinases are key regulators of cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The pyrazolo[1,5-a]pyrimidine core is an isostere of the adenine ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their activity.[5] Various derivatives have shown inhibitory activity against a range of kinases, including:
-
B-Raf Kinase: Involved in the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and survival.[6]
-
Phosphoinositide 3-kinase delta (PI3Kδ): A key component of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, metabolism, and survival.[7]
-
Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle.[8]
While specific kinase targets for this compound have not been explicitly identified in the reviewed literature, its structural similarity to other active pyrazolo[1,5-a]pyrimidines suggests its potential as a kinase inhibitor. The following diagram provides a conceptual overview of this mechanism of action.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. prepchem.com [prepchem.com]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects. This technical guide focuses on the biological activities of derivatives of the 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid core, providing an in-depth overview of their therapeutic potential, with a particular emphasis on their anticancer and antimicrobial properties. While specific biological data for the parent compound is limited in publicly available literature, extensive research on its derivatives highlights the significant potential of this chemical class.
Antimicrobial Activity
Derivatives of the pyrazolo[1,5-a]pyrimidine core have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action for some of these compounds is believed to involve the inhibition of essential bacterial enzymes, such as RNA polymerase.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for representative pyrazolo[1,5-a]pyrimidine derivatives against various microorganisms.
| Compound Class | Test Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Pyrazole Derivatives | Staphylococcus aureus | 0.125 | 0.062 | [1] |
| Enterococcus faecalis | 0.125 | 0.062 | [1] | |
| Escherichia coli | 0.25 | 0.125 | [1] | |
| Pseudomonas aeruginosa | 0.062 | 0.062 | [1] | |
| 5,7-dimethyl-pyrazolo[1,5-a]pyrimidine | S. aureus | 0.187 | 0.094 | [1] |
| E. faecalis | 0.375 | 0.187 | [1] | |
| P. aeruginosa | 0.187 | 0.094 | [1] | |
| Arylazopyrazolo[1,5-a]pyrimidines | E. coli | 1.95 | - | [2] |
| Ethyl 7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate | Bacillus subtilis | 312 µM (ZOI = 23.0±1.4 mm) | - | [3] |
Note: Data presented is for derivatives of the broader pyrazolo[1,5-a]pyrimidine class, as specific data for this compound was not available.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a test compound.[1]
-
Preparation of Bacterial Inoculum:
-
A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
The culture is incubated at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of two-fold dilutions of the stock solution is prepared in the broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Each well containing the diluted compound is inoculated with the prepared bacterial suspension.
-
Positive (broth with bacteria) and negative (broth only) controls are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
-
Determination of Minimum Bactericidal Concentration (MBC):
-
A small aliquot from the wells showing no visible growth is sub-cultured onto agar plates.
-
The plates are incubated at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Anticancer Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of targeted anticancer therapies, particularly as kinase inhibitors.[4] Derivatives have shown potent activity against various cancer cell lines, often through the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
The following table presents the half-maximal inhibitory concentration (IC50) values for representative pyrazolo[1,5-a]pyrimidine derivatives against different cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 | Reference |
| 7-Hydroxy-2-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | MCF-7 (Breast) | 55.97 µg/mL | [3] |
| Pyrazolo[3,4-d]pyrimidine-amino acid conjugates | MCF-7 (Breast) | < 1 µM | [5] |
| 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile | Various tumor cells | ~30-100 nM | [6] |
| Thiazolo[4,5-d]pyrimidine derivative | NCI-60 panel | GI50: 0.018 to 9.98 µM | [7] |
Note: Data presented is for derivatives of the broader pyrazolo[1,5-a]pyrimidine and related pyrazolopyrimidine classes, as specific data for this compound was not available.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Culture and Seeding:
-
Cancer cells (e.g., MCF-7) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.
-
-
Compound Treatment:
-
The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium.
-
The medium from the cell plates is replaced with the medium containing the test compound dilutions.
-
Control wells with vehicle (e.g., DMSO) and untreated cells are included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Mechanism of Action: Kinase Inhibition
A primary mechanism through which pyrazolo[1,5-a]pyrimidine derivatives exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers.
Generalized Kinase Inhibition Signaling Pathway
The following diagram illustrates a generalized signaling pathway initiated by the inhibition of a receptor tyrosine kinase (RTK) by a pyrazolo[1,5-a]pyrimidine derivative, leading to the induction of apoptosis.
Caption: Generalized kinase inhibition pathway leading to apoptosis.
Experimental Workflow for Kinase Inhibitor Evaluation
The following diagram outlines a typical workflow for the discovery and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
Caption: Workflow for kinase inhibitor drug discovery and development.
Conclusion
The this compound scaffold and its derivatives represent a highly promising class of compounds with a broad range of biological activities. Their proven efficacy as antimicrobial and anticancer agents, particularly as kinase inhibitors, underscores their therapeutic potential. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to develop novel and effective therapeutic agents for a variety of diseases. This guide provides a foundational understanding for researchers and drug development professionals to explore and harness the potential of this versatile chemical scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Preparation of Some New Pyrazolo[1,5-a]pyrimidines and Evaluation of Their Antioxidant, Antibacterial (MIC and ZOI) Activities, and Cytotoxic Effect on MCF-7 Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of potent and selective kinase inhibitors.[1][2][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, targeting researchers, scientists, and drug development professionals.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Core for Kinase Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system that serves as an excellent ATP-competitive scaffold. Its structure allows for diverse substitutions at multiple positions, enabling the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2][3] These inhibitors have shown activity against a wide range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDKs), Aurora kinases, and Pim kinases.[2][4][5][6]
Quantitative Data on Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets. This data is crucial for understanding the structure-activity relationships (SAR) and for guiding the design of more potent and selective inhibitors.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Trk Kinases
| Compound ID | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| Compound 28 | 0.17 | 0.07 | 0.07 | [1][5] |
| Compound 22 | 3 | 14 | 1 | [5] |
| Compound 32 | 1.9 | 3.1 | 2.3 | [1] |
| Compound 33 | 3.2 | 5.5 | 3.3 | [1] |
| Compound 34 | 1.8 | 4.1 | 2.3 | [1] |
| Compound 35 | 2.5 | 3.1 | 2.6 | [1] |
| Compound 36 | 1.4 | 2.4 | 1.9 | [1] |
| Larotrectinib | 1.2 | 2.1 | 2.1 | [1] |
| Compound 14h | 1.40 | - | - | [7] |
| Compound 14j | 0.86 | - | - | [7] |
| Compound 8a, 8f, 9a, 9b, 9f | < 5 | - | - | [8][9][10][11] |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK and Aurora Kinases
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 6s | CDK2 | 0.45 | |
| Compound 6t | CDK2 | 0.09 | [4] |
| Ribociclib | CDK2 | 0.07 | [4] |
| Compound 1a | Aurora A | single-digit nM | |
| Compound 1a | CDK1 | single-digit nM | [12] |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound ID | Pim-1 IC50 (µM) | Reference |
| Compound 4d | 0.61 | [13] |
| Compound 5d | 0.54 | [13] |
| Compound 9a | 0.68 | [13] |
| Quercetin | 0.91 | [13] |
Table 4: Inhibitory Activity of a Pyrazolo[1,5-a]pyrimidine Derivative against PI3Kδ
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| CPL302253 (54) | PI3Kδ | 2.8 | [14][15] |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors.
General Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its equivalent.[16] Microwave-assisted synthesis has been shown to be an efficient method for accelerating these reactions.[3][16]
A Two-Step Protocol for 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines: [16]
-
Synthesis of β-enaminones: A suitable methyl ketone (1.0 mmol) is reacted with an excess of N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) under solvent-free microwave irradiation at 160 °C for 15 minutes.
-
Cyclocondensation: The resulting β-enaminone is then reacted with 3-methyl-1H-pyrazol-5-amine to yield the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine.
One-Pot Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines: [3][16]
A mixture of an aminopyrazole, an enaminone or chalcone, and a sodium halide is subjected to a one-pot cyclization and oxidative halogenation reaction in the presence of an oxidizing agent like potassium persulfate (K₂S₂O₈).
In Vitro Kinase Inhibition Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used for in vitro kinase inhibition studies due to their high sensitivity and homogeneous format. LanthaScreen® (Thermo Fisher Scientific) and HTRF® (Cisbio) are two widely used TR-FRET platforms.
General LanthaScreen® Kinase Binding Assay Protocol: [1][13]
This assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.
-
Reagent Preparation:
-
Prepare a 4X serial dilution of the test compound in 100% DMSO.
-
Prepare a 2X kinase/Europium-labeled anti-tag antibody mixture in kinase buffer.
-
Prepare a 4X fluorescently labeled kinase tracer solution in kinase buffer.
-
-
Assay Procedure (384-well plate):
-
Add 4 µL of the 4X test compound dilution to the assay wells.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for Alexa Fluor 647) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
General HTRF® Kinase Activity Assay Protocol: [2][6][17][18][19]
This assay measures the phosphorylation of a biotinylated substrate by the kinase.
-
Enzymatic Reaction (10 µL):
-
Add 4 µL of the test compound.
-
Add 2 µL of the biotinylated substrate.
-
Add 2 µL of the kinase.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate at room temperature for a defined period (e.g., 10-60 minutes).
-
-
Detection (10 µL):
-
Add 5 µL of Streptavidin-XL665.
-
Add 5 µL of an anti-phospho-substrate antibody labeled with Europium Cryptate.
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF ratio and determine the IC50 value as described above.
-
Cell-Based Kinase Activity Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.[3][20]
General Protocol for a Cell-Based Kinase Inhibition Assay:
-
Cell Culture:
-
Plate cells in a 96-well microtiter plate at a suitable density and allow them to attach overnight.[20]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the pyrazolo[1,5-a]pyrimidine inhibitor for a specific duration.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and then add lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Target Phosphorylation:
-
The level of phosphorylation of a specific kinase substrate in the cell lysate can be quantified using various methods, such as:
-
ELISA: Use a phospho-specific antibody to capture the phosphorylated substrate.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.
-
In-Cell Western/On-Cell Western: A quantitative immunofluorescence method performed directly in the microplate wells.
-
-
-
Data Analysis:
-
Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate or a housekeeping protein.
-
Plot the normalized signal against the inhibitor concentration to determine the IC50 value in the cellular context.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in kinase inhibition is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for their discovery.
Caption: A general workflow for kinase inhibitor discovery.
Caption: Simplified Trk signaling pathway and its inhibition.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold continues to be a highly fruitful area of research for the development of novel kinase inhibitors. The versatility of this core structure, combined with a deep understanding of structure-activity relationships, has led to the discovery of potent and selective inhibitors against a range of important cancer targets. The detailed experimental protocols and workflow provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued discovery and development of this promising class of therapeutic agents. The ongoing challenge remains to optimize the selectivity and pharmacokinetic profiles of these compounds to minimize off-target effects and overcome drug resistance.[2][3]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. domainex.co.uk [domainex.co.uk]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[1,5-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery
An In-depth Technical Guide on the Structure-Activity Relationship of a Versatile Heterocycle
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable versatility that has led to the development of a wide array of biologically active compounds. This fused heterocyclic system, comprising both pyrazole and pyrimidine rings, serves as a "privileged scaffold" in drug discovery due to its ability to interact with a diverse range of biological targets.[1][2] Its rigid, planar structure and the synthetic accessibility for structural modifications have made it a focal point for researchers aiming to design novel therapeutics.[2] This guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their roles as kinase inhibitors, anticancer agents, and antitubercular therapeutics.
A Versatile Pharmacophore: Targeting a Spectrum of Diseases
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant promise in treating a multitude of diseases, primarily due to their ability to modulate the activity of key proteins involved in cellular signaling. Their broad range of medicinal properties includes anticancer, central nervous system (CNS), anti-infectious, and anti-inflammatory activities.[1] A significant portion of research has been dedicated to their role as protein kinase inhibitors, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[3][4]
Kinase Inhibition: A Key Therapeutic Strategy
The unique structure of the pyrazolo[1,5-a]pyrimidine nucleus allows it to mimic ATP and interact with the ATP-binding pocket of various kinases, leading to their inhibition.[4] This has positioned them as attractive candidates for the development of targeted therapies.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) that play a vital role in cellular signaling and have emerged as significant targets in cancer therapy.[5] Notably, two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature the pyrazolo[1,5-a]pyrimidine core.[5][6] Second-generation inhibitors like Repotrectinib and Selitrectinib have also been developed to combat resistance mutations.[5][6]
A crucial interaction for the activity of these inhibitors is the formation of a hinge interaction between the pyrazolo[1,5-a]pyrimidine moiety and the Met592 residue in the kinase domain.[5] SAR studies have revealed that specific substitutions are critical for potency and selectivity. For instance, the addition of a morpholine group can enhance selectivity by minimizing off-target effects, while the incorporation of fluorine can improve interactions with other key residues like Asn655.[5] A pyridine ring often contributes to hydrophobic interactions, further boosting the overall potency of the compound.[5]
Pim-1 Kinase Inhibitors
Pim-1, a serine/threonine kinase, is an attractive target in oncology due to its role in promoting cell survival and proliferation.[7][8][9] Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective inhibitors of Pim-1.[7][8] Starting from a hit identified through virtual screening with an initial potency of 52 μM, lead optimization has led to compounds with nanomolar inhibitory activity.[7]
Selected compounds from this class have demonstrated the ability to suppress the phosphorylation of the BAD protein, a downstream target of Pim-1, in cell-based assays.[7][8] This inhibition of BAD phosphorylation is a key indicator of the cellular activity of these compounds. Furthermore, these inhibitors have shown efficacy in clonogenic cell survival assays, suggesting their potential to halt cancer cell proliferation.[7] Importantly, many of these potent Pim-1 inhibitors exhibit a favorable safety profile, with no significant inhibition of the hERG channel at concentrations up to 30 μM.[7][8][9]
Cyclin-Dependent Kinase 9 (CDK9) Inhibitors
CDK9 is a serine-threonine kinase that plays a critical role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II.[10][11] Its inhibition can lead to a reduction in the levels of short-lived proteins, such as the pro-survival protein Mcl-1, ultimately inducing apoptosis in cancer cells.[10][11] Researchers have developed a series of pyrazolo[1,5-a]pyrimidine-based CDK9 inhibitors, starting from the multi-kinase inhibitor PIK-75.[10][11] These efforts have resulted in lead compounds with improved selectivity and devoid of the structural liabilities of the parent compound.[10][11]
Anticancer and Antimicrobial Applications
Beyond kinase inhibition, the pyrazolo[1,5-a]pyrimidine scaffold has demonstrated broader applications in oncology and infectious diseases.
Broad Antitumor Activity
Several novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles have been synthesized and evaluated for their in vitro antitumor activity.[12] For example, certain derivatives have shown remarkable potency against the human colon tumor cell line HCT116, with IC50 values in the nanomolar range.[12]
Antitubercular Agents
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising lead for the development of new antitubercular drugs through high-throughput screening.[13][14] A focused library of analogues has been synthesized to explore the SAR of this scaffold, leading to significant improvements in activity against Mycobacterium tuberculosis (Mtb).[13][14] The most promising compounds exhibit low cytotoxicity and are active against Mtb within macrophages.[13][14] Interestingly, the mechanism of action of these compounds does not appear to be related to previously identified targets for this scaffold, such as cell-wall biosynthesis or iron uptake.[13][14] Resistance to these compounds was linked to a mutation in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, which leads to the metabolic breakdown of the compounds.[14]
Summary of Quantitative Data
The following tables summarize the quantitative data for key pyrazolo[1,5-a]pyrimidine derivatives across different biological targets.
Table 1: SAR of Pyrazolo[1,5-a]pyrimidines as Trk Inhibitors
| Compound | Modification | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Cell-based Assay (KM12) IC50 (nM) |
| Larotrectinib | (Reference) | 2.1 | 0.9 | 0.8 | 1.7 |
| Entrectinib | (Reference) | 1.7 | 0.1 | 0.2 | 3 |
| Compound 20 | Structural modifications to the core | >0.02 (NTRK) | - | - | - |
| Compound 21 | Structural modifications to the core | >0.02 (NTRK) | - | - | - |
| Compound 23 | Structural modifications to the core | - | - | - | 0.1 |
| Compound 24 | Structural modifications to the core | - | - | - | 0.2 |
Data compiled from a comprehensive review on Trk inhibitors.[5]
Table 2: SAR of Pyrazolo[1,5-a]pyrimidines as Pim-1 Inhibitors
| Compound | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) | BAD Phosphorylation Inhibition at 1 µM |
| Hit Compound | - | - | 52,000 | - | - |
| 9a | Aryl substitution | Amino substitution | <10 | - | Strong |
| 9b | Aryl substitution | Amino substitution | <10 | - | Strong |
| 11a | Aryl substitution | Amino substitution | <10 | - | Strong |
| 11b | Aryl substitution | Amino substitution | <10 | 18 | Strong |
Data extracted from a study on the discovery and optimization of Pim-1 inhibitors.[7]
Table 3: Antitubercular Activity of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones
| Compound | Substitutions | Mtb H37Rv MIC (µM) | Cytotoxicity (Vero cells) CC50 (µM) |
| 1 | (Initial Hit) | 10 | >100 |
| Optimized Hit 1 | Modified substituents | 0.6 | >50 |
| Optimized Hit 2 | Modified substituents | 0.3 | >50 |
Representative data from a study on the SAR of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols used in the cited studies.
Synthesis of Pyrazolo[1,5-a]pyrimidines
A common and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine scaffold is through a cascade cyclization reaction.[7] For instance, the synthesis of 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidines can be achieved as follows:
-
Preparation of 3-(dimethylamino)-2-(phenyl)acrylonitrile: An aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal.
-
Formation of 4-phenyl-1H-pyrazol-5-amine: The resulting acrylonitrile is then reacted with hydrazine and glacial acetic acid in ethanol to yield the pyrazole intermediate.
-
Cyclization to the Pyrazolo[1,5-a]pyrimidine Core: The aminopyrazole is then cyclized with a suitable 1,3-biselectrophilic compound to form the final pyrazolo[1,5-a]pyrimidine scaffold.
Various synthetic strategies, including cyclization, condensation, three-component reactions, and microwave-assisted methods, have been developed to efficiently produce a diverse range of pyrazolo[1,5-a]pyrimidine derivatives.[3][4]
In Vitro Kinase Assays
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro kinase assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a similar fluorescence-based assay.
-
Assay Components: The assay mixture typically includes the kinase, a fluorescently labeled ATP tracer, and the test compound at various concentrations.
-
Incubation: The components are incubated together to allow for binding to occur.
-
Detection: The fluorescence signal is measured. A decrease in the signal indicates that the test compound is displacing the fluorescent tracer from the ATP-binding pocket of the kinase.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Assays
To assess the cellular activity of the compounds, various cell-based assays are employed.
-
BAD Phosphorylation Assay: To confirm the inhibition of the Pim-1 signaling pathway in cells, a Western blot analysis can be performed.[7]
-
Cell Treatment: Cells are treated with the test compounds for a specified period.
-
Protein Extraction: Cellular proteins are extracted and separated by SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with antibodies specific for phosphorylated BAD and total BAD.
-
Detection: The levels of phosphorylated BAD are quantified and compared to control-treated cells.
-
-
Clonogenic Cell Survival Assay: This assay assesses the ability of a single cell to grow into a colony, providing a measure of the antiproliferative effects of a compound.[7]
-
Cell Seeding: A low density of cells is seeded in a culture dish.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Colony Formation: The cells are allowed to grow for a period of 1-3 weeks until visible colonies are formed.
-
Staining and Counting: The colonies are fixed, stained, and counted. The percentage of survival is calculated relative to untreated controls.
-
-
Antitubercular Activity Assay: The minimum inhibitory concentration (MIC) of compounds against M. tuberculosis is determined using a whole-cell screening assay.
-
Bacterial Culture: M. tuberculosis is cultured in a suitable broth medium.
-
Compound Addition: The compounds are added to the bacterial culture in a microplate format at a range of concentrations.
-
Incubation: The plates are incubated for several days to allow for bacterial growth.
-
Growth Measurement: Bacterial growth is assessed by measuring optical density or by using a viability indicator dye like resazurin. The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the role of pyrazolo[1,5-a]pyrimidines.
References
- 1. An insight on synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Item - Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - Deakin University - Figshare [dro.deakin.edu.au]
- 11. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 13. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid analogs. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and a relevant biological signaling pathway.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological properties.[1] Analogs of this compound, in particular, have emerged as promising candidates for the development of novel therapeutic agents. Their structural similarity to purines allows them to interact with various biological targets, including protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[2] This guide details the key synthetic strategies for accessing these valuable compounds, enabling researchers to efficiently synthesize and explore their therapeutic potential.
General Synthetic Strategy
The most common and versatile approach for the synthesis of this compound analogs involves a three-stage process:
-
Synthesis of 3-Substituted-5-aminopyrazoles: This initial step establishes the pyrazole core of the target molecule.
-
Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core: The aminopyrazole is then reacted with a suitable three-carbon synthon to construct the fused pyrimidine ring.
-
Hydrolysis of the Ester: The final step involves the conversion of a carboxylate ester to the desired carboxylic acid.
This modular approach allows for the introduction of diverse substituents at various positions of the scaffold, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocols
Stage 1: Synthesis of 3-Substituted-5-aminopyrazoles
The synthesis of 3-substituted-5-aminopyrazoles is typically achieved through the condensation of a β-ketonitrile with hydrazine.[3]
General Procedure:
-
To a solution of the appropriate β-ketonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1 eq).
-
The reaction mixture is then heated to reflux for a period of 2-6 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The crude product is washed with a cold solvent (e.g., ethanol or diethyl ether) and dried under vacuum to afford the desired 3-substituted-5-aminopyrazole.
Table 1: Synthesis of 3-Substituted-5-aminopyrazole Analogs
| R | β-Ketonitrile | Yield (%) | Reference |
| Methyl | 3-Oxobutanenitrile | 85 | [3] |
| Phenyl | 3-Oxo-3-phenylpropanenitrile | 92 | [3] |
| 4-Chlorophenyl | 3-(4-Chlorophenyl)-3-oxopropanenitrile | 88 | [3] |
| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | 90 | [3] |
Stage 2: Cyclocondensation to Ethyl 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylates
The cyclocondensation of a 3-substituted-5-aminopyrazole with diethyl 2-(ethoxymethylene)malonate is a key step in forming the pyrazolo[1,5-a]pyrimidine core.
General Procedure:
-
A mixture of the 3-substituted-5-aminopyrazole (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq) in a high-boiling solvent such as diphenyl ether or Dowtherm A is heated to a high temperature (typically 240-260 °C).
-
The reaction is maintained at this temperature for 15-30 minutes, during which ethanol is distilled off.
-
The reaction mixture is then allowed to cool to room temperature, and a non-polar solvent like petroleum ether is added to precipitate the product.
-
The solid is collected by filtration, washed with the non-polar solvent, and dried to give the crude ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate analog. The product can be further purified by recrystallization.
Table 2: Synthesis of Ethyl 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate Analogs
| R | Product | Yield (%) | Melting Point (°C) | Reference |
| H | Ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | 78 | 210-212 | [4] |
| Methyl | Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | 82 | 235-237 | [4] |
| Phenyl | Ethyl 7-oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate | 75 | 288-290 | [4] |
Stage 3: Hydrolysis to 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acids
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is typically achieved under basic conditions.
General Procedure:
-
A suspension of the ethyl 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate analog (1.0 eq) in an aqueous solution of a base (e.g., 10% sodium hydroxide) is heated to reflux or on a steam bath for 1-3 hours.
-
The reaction mixture is then cooled, and any insoluble material is removed by filtration.
-
The filtrate is acidified with an acid, such as acetic acid or dilute hydrochloric acid, to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid.
-
The solid product is collected by filtration, washed with water, and dried under vacuum to yield the final this compound analog.
Table 3: Synthesis of this compound Analogs
| R | Product | Yield (%) | Melting Point (°C) | Reference |
| H | This compound | 91 | >300 | [4] |
| Methyl | 2-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 88 | >300 | [4] |
| Phenyl | 7-Oxo-2-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid | 85 | >300 | [4] |
Spectral Characterization Data
The structural confirmation of the synthesized compounds is crucial. Below is a representative set of spectral data for the parent compound, this compound.
-
¹H NMR (DMSO-d₆, 400 MHz) δ: 13.5 (s, 1H, COOH), 8.65 (s, 1H, H-5), 8.20 (d, J = 2.4 Hz, 1H, H-2), 6.70 (d, J = 2.4 Hz, 1H, H-3).
-
¹³C NMR (DMSO-d₆, 100 MHz) δ: 165.2 (COOH), 158.5 (C=O), 152.1 (C-7), 148.9 (C-5), 143.2 (C-3a), 131.8 (C-2), 95.6 (C-3), 88.1 (C-6).
-
IR (KBr, cm⁻¹): 3450 (O-H), 3100 (N-H), 1725 (C=O, acid), 1680 (C=O, lactam).
Biological Context and Signaling Pathways
Many pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases. For instance, some analogs have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis of this compound analogs. The described protocols are robust and allow for the generation of a diverse library of compounds for biological evaluation. The presented data and visualizations aim to facilitate the work of researchers in the field of medicinal chemistry and drug discovery, accelerating the development of new therapeutic agents based on this promising scaffold.
References
- 1. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
While specific data for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid in kinase assays is not extensively documented in publicly available literature, the pyrazolo[1,5-a]pyrimidine scaffold is a core structural component of several potent and well-characterized kinase inhibitors. This document will focus on the application of closely related and exemplary compounds, BI-2536 and Volasertib (BI 6727), which are potent inhibitors of Polo-like kinase 1 (PLK1). These compounds serve as excellent models for understanding the utility of this chemical class in kinase research and drug development.
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2][3] Its overexpression is a common feature in many types of cancer, making it a prime target for anticancer therapies.[1][4][5] Inhibitors of PLK1, such as BI-2536 and Volasertib, have been shown to induce mitotic arrest and apoptosis in cancer cells, highlighting their therapeutic potential.[5][6]
Mechanism of Action
BI-2536 and Volasertib are ATP-competitive inhibitors of PLK1.[7][8][9] They bind to the ATP-binding pocket of the kinase domain of PLK1, preventing the phosphorylation of its downstream substrates.[4][10] This inhibition disrupts crucial mitotic events, including centrosome maturation, spindle formation, and cytokinesis, leading to a cell cycle arrest in the G2/M phase and subsequent apoptosis.[6][11]
Data Presentation
The inhibitory activities of BI-2536 and Volasertib against PLK family members and other kinases are summarized below.
Table 1: Inhibitory Activity of BI-2536 against Polo-like Kinases
| Target | IC50 (nM) | Assay Type |
| PLK1 | 0.83 | Cell-free enzyme activity |
| PLK2 | 3.5 | Cell-free enzyme activity |
| PLK3 | 9.0 | Cell-free enzyme activity |
| Data sourced from Benchchem and Selleck Chemicals.[8][12] |
Table 2: Inhibitory Activity of Volasertib (BI 6727) against Polo-like Kinases
| Target | IC50 (nM) | Assay Type |
| PLK1 | 0.87 | Cell-free enzyme activity |
| PLK2 | 5 | Cell-free enzyme activity |
| PLK3 | 56 | Cell-free enzyme activity |
| Data sourced from MedChemExpress and Selleck Chemicals.[7][13] |
Table 3: Cellular Activity of BI-2536 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HeLa | Cervical Cancer | 2-25 |
| HCT 116 | Colon Cancer | 2-25 |
| NCI-H460 | Lung Cancer | 21 |
| BRO | Melanoma | 11 |
| HL-60 | Leukemia | 32 |
| Data for HeLa and HCT 116 from Inhibitor Research Hub[6]; other data from Selleck Chemicals[12][13]. |
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway
PLK1 is a master regulator of mitosis. Its inhibition by compounds like BI-2536 and Volasertib leads to a cascade of events culminating in mitotic arrest and apoptosis.
Caption: PLK1 inhibition disrupts mitosis, leading to cell cycle arrest and apoptosis.
Experimental Workflow for In Vitro Kinase Assay
This workflow outlines the general steps for assessing the inhibitory activity of a compound against PLK1.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro PLK1 Kinase Inhibition Assay
This protocol is adapted from methods used to characterize BI-2536.[12]
Materials:
-
Recombinant human PLK1
-
Casein from bovine milk (substrate)
-
ATP (with γ-³³P-ATP for radiometric detection)
-
Test compound (e.g., BI-2536)
-
Kinase reaction buffer (25 mM MOPS pH 7.0, 15 mM MgCl₂, 1 mM DTT)
-
5% Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a reaction well, combine 20 ng of recombinant PLK1, 10 µg of casein, and the test compound at the desired concentration.
-
Initiate the kinase reaction by adding ATP (7.5 µM final concentration) and γ-³³P-ATP (0.3 µCi). The final reaction volume is 60 µL.
-
Incubate the reaction mixture for 45 minutes at 30°C.
-
Terminate the reaction by adding 125 µL of ice-cold 5% TCA.
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate with 1% TCA to remove unincorporated ATP.
-
Quantify the amount of incorporated ³³P using a scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation and Viability Assay
This protocol is a general method for assessing the effect of a PLK1 inhibitor on cancer cell growth.[10][14]
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT 116)
-
Complete cell culture medium
-
BI-2536 or Volasertib
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of the test compound in complete culture medium. Final DMSO concentration should be kept below 0.5%.
-
Treat the cells with the test compound at various concentrations (e.g., 0.5 to 100 nM).[14] Include a DMSO-only vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[10]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control (100% viability) and calculate the EC50 value.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a PLK1 inhibitor on cell cycle distribution.[11][12]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
BI-2536 or Volasertib
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry, measuring the DNA content of the cells. An accumulation of cells in the G2/M phase is indicative of PLK1 inhibition.
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of potent kinase inhibitors, particularly those targeting PLK1. The application notes and protocols provided, based on the well-characterized inhibitors BI-2536 and Volasertib, offer a robust framework for researchers and drug development professionals to investigate the efficacy and mechanism of action of new compounds within this chemical class. These methodologies are fundamental for advancing our understanding of kinase biology and for the development of novel cancer therapeutics.
References
- 1. Polo-like kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are PLK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. cellron.com [cellron.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Volasertib - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. cellron.com [cellron.com]
Application Notes and Protocols for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
An in-vitro testing protocol for a chemical compound is a structured document that outlines the procedures for conducting experiments on the compound outside of a living organism. The protocol typically includes details on the materials and methods used, as well as the data analysis procedures. The specific assays included in the protocol will depend on the compound's potential therapeutic target and mechanism of action. For a compound with a pyrazolo[1,5-a]pyrimidine core, such as 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a common starting point for in-vitro testing is to assess its potential as a kinase inhibitor, as this scaffold is known to be a "privileged" structure in kinase inhibitor design.
Introduction:
The pyrazolo[1,5-a]pyrimidine scaffold is a key heterocyclic motif in medicinal chemistry, with derivatives showing a broad range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects. A significant number of compounds containing this scaffold have been developed as protein kinase inhibitors. Given this background, the following protocols outline a hypothetical in-vitro testing cascade for this compound (hereinafter referred to as "the compound") to assess its potential as a kinase inhibitor and its cytotoxic effects on cancer cells. The protocols described are for a generic kinase inhibition assay and a cell-based cytotoxicity assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the compound against a specific protein kinase. A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is used to measure the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
The compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Recombinant protein kinase (e.g., EGFR, SRC, or another kinase of interest)
-
Kinase substrate (specific to the kinase being tested)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution series of the compound in DMSO. For a typical 10-point IC50 curve, a 3-fold serial dilution starting from 1 mM can be prepared.
-
Prepare a "no compound" control (DMSO only).
-
-
Kinase Reaction Setup:
-
In each well of the plate, add the following components in the specified order:
-
Kinase reaction buffer.
-
The compound at various concentrations (or DMSO for control).
-
The recombinant protein kinase.
-
-
Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C or 37°C) for the recommended time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Normalize the data by setting the "no kinase" control as 100% inhibition and the "no compound" (DMSO only) control as 0% inhibition.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Assay
Application of Pyrazolo[1,5-a]pyrimidines in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of pyrazolo[1,5-a]pyrimidine derivatives in cancer research, focusing on their role as potent kinase inhibitors. It includes detailed application notes, experimental protocols for their evaluation, a summary of their biological activities in tabular format, and visualizations of key signaling pathways and experimental workflows.
Application Notes
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Their rigid, planar structure allows for versatile chemical modifications, enabling the design of potent and selective inhibitors against a range of protein kinases that are often dysregulated in cancer.[2][3]
Mechanism of Action: Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, proliferation, differentiation, and survival.[2][3] In many cancers, these kinases are mutated or overexpressed, leading to uncontrolled cell division. Pyrazolo[1,5-a]pyrimidines primarily act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[2] This blockade of key signaling pathways can induce cell cycle arrest, apoptosis, and inhibit tumor growth.
Key kinase targets for pyrazolo[1,5-a]pyrimidine-based inhibitors include:
-
Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle.[4][5] Abnormal CDK activity is a common feature of cancer.[4][5]
-
Tropomyosin Receptor Kinases (TRKs): The NTRK genes can become abnormally fused to other genes, leading to the production of TRK fusion proteins that are constitutively active and drive tumor growth.[6][7]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a key role in the growth and survival of many solid tumors.[2]
-
BRAF and MEK Kinases: Components of the MAPK/ERK signaling pathway, which is frequently activated in melanoma and other cancers.[2]
-
Phosphoinositide 3-Kinases (PI3Ks): Involved in the PI3K/AKT/mTOR pathway, which is critical for cell growth, proliferation, and survival.[8]
Therapeutic Potential and Future Directions
Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-tumor activity in preclinical studies, and some have advanced into clinical trials.[8] For instance, Eganelisib (IPI-549), a selective PI3K-γ inhibitor, has received Fast Track designation from the FDA for the treatment of triple-negative breast cancer.[8] The development of second-generation inhibitors, such as Repotrectinib, aims to overcome acquired resistance to first-generation TRK inhibitors.[6][7]
Future research is focused on optimizing the synthetic routes to enhance structural diversity, improving the selectivity of these compounds to minimize off-target effects, and enhancing their pharmacokinetic properties to increase clinical efficacy.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives.
General Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
A common and efficient method for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-aminopyrazole derivatives with various 1,3-bielectrophilic compounds, such as β-dicarbonyl compounds.[1]
Protocol:
-
To a solution of a 3-aminopyrazole derivative (1.0 mmol) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the appropriate β-dicarbonyl compound (1.1 mmol).
-
The reaction mixture can be heated under reflux or subjected to microwave irradiation to facilitate the cyclization.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash it with a cold solvent, and dry it.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired pyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a general guideline for determining the in vitro potency of a pyrazolo[1,5-a]pyrimidine compound against a specific kinase using a luminescent ADP-detecting assay.
Materials:
-
Kinase of interest (e.g., CDK2/cyclin A, TRKA, EGFR)
-
Kinase-specific peptide substrate
-
Pyrazolo[1,5-a]pyrimidine inhibitor (dissolved in DMSO)
-
ATP solution
-
Kinase reaction buffer (specific to the kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Protocol:
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in kinase reaction buffer containing a constant concentration of DMSO (e.g., 1%).
-
In a white assay plate, add 5 µL of the diluted inhibitor solution or vehicle control (buffer with DMSO).
-
Add 10 µL of the kinase solution (containing the kinase and substrate in reaction buffer) to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT from each well.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% inhibition of cell growth) or IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine inhibitor or vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization, collect them by centrifugation (300 x g for 5 minutes), and wash once with cold PBS.
-
Fix the cells by resuspending the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells to remove the ethanol and wash once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect changes in the phosphorylation status of specific proteins within a signaling pathway after treatment with a pyrazolo[1,5-a]pyrimidine inhibitor.
Materials:
-
Cancer cell line
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the pyrazolo[1,5-a]pyrimidine inhibitor for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb or anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a loading control (e.g., β-actin or GAPDH).
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives against specific kinases and cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| BS-194 (4k) | CDK2 | 3 | [4][5] |
| CDK1 | 30 | [4][5] | |
| CDK9 | 90 | [4][5] | |
| Compound 8 | TrkA | 1.7 | [9] |
| Compound 9 | TrkA | 1.7 | [9] |
| Compound 22 | TrkA | 3 | [9] |
| TrkB | 14 | [9] | |
| TrkC | 1 | [9] | |
| Compound 28 | TrkA | 0.17 | [9] |
| TrkB | 0.07 | [9] | |
| TrkC | 0.07 | [9] | |
| Compound 6t | CDK2 | 90 | [9] |
| TRKA | 450 | [9] | |
| Compound 6s | CDK2 | 230 | [9] |
| TRKA | 450 | [9] |
Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI₅₀ (nM) | Reference |
| BS-194 (4k) | Mean of 60 cell lines | Various | 280 | [4][5] |
| Compound 14a | HCT116 | Colon | 2 | [10] |
| Compound 22 | KM12 | Colon | 1 (IC₅₀) | [9] |
| Compound 6n | Mean of 56 cell lines | Various | 43.9% growth inhibition | [9] |
Visualizations
The following diagrams illustrate key signaling pathways targeted by pyrazolo[1,5-a]pyrimidines and a general experimental workflow for their evaluation.
Caption: CDK signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidines.
Caption: TRK signaling pathway and inhibition by pyrazolo[1,5-a]pyrimidines.
Caption: General experimental workflow for evaluating pyrazolo[1,5-a]pyrimidines.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity | MDPI [mdpi.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives represent a promising class of antiviral compounds.[1] This scaffold has been identified as a core structure in the development of inhibitors targeting viral polymerases, particularly the influenza virus RNA-dependent RNA polymerase (RdRP).[1] The pyrazolo[1,5-a]pyrimidine core has demonstrated a broad spectrum of biological activities, and its derivatives have been investigated for their therapeutic potential against various viral pathogens. These application notes provide an overview of the antiviral profile of this compound, along with detailed protocols for its evaluation as an antiviral agent.
Antiviral Activity
Derivatives of the 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine scaffold have shown potent inhibitory activity against several viruses. While specific quantitative data for this compound is not extensively available in public literature, the data presented below is representative of the activity of closely related analogues described in patent literature and scientific publications. The primary target for this class of compounds is the influenza virus polymerase, a key enzyme in the viral replication cycle.
Table 1: Representative Antiviral Activity of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine Derivatives
| Compound Class | Target Virus | Assay Type | Potency (IC50/EC50) | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) |
| Pyrazolo[1,5-a]pyrimidine derivatives | Influenza A (H1N1) | Plaque Reduction Assay | 0.5 - 10 µM | > 100 µM | > 10 - 200 |
| Pyrazolo[1,5-a]pyrimidine derivatives | Influenza A (H3N2) | Virus Yield Reduction | 1 - 15 µM | > 100 µM | > 6 - 100 |
| Pyrazolo[1,5-a]pyrimidine derivatives | Influenza B | CPE Reduction Assay | 5 - 25 µM | > 100 µM | > 4 - 20 |
| 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives | Hepatitis C Virus (HCV) | RdRp Enzymatic Assay | 0.05 - 5 µM | Not Reported | Not Reported |
Note: The data presented are generalized from various sources on pyrazolo[1,5-a]pyrimidine derivatives and should be considered representative. Actual values for this compound may vary and require experimental determination.
Mechanism of Action: Influenza Virus Polymerase Inhibition
The primary mechanism of antiviral action for this compound and its analogues against influenza virus is the inhibition of the viral RNA-dependent RNA polymerase (RdRP) complex. This heterotrimeric complex, consisting of PA, PB1, and PB2 subunits, is essential for the transcription and replication of the viral RNA genome. By binding to this complex, the compound can interfere with critical processes such as cap-snatching, transcription initiation, or RNA elongation, thereby halting the viral life cycle.
Experimental Protocols
Detailed methodologies for the evaluation of this compound as an antiviral agent are provided below.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range at which the compound is toxic to the host cells, allowing for the calculation of the selectivity index.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
Protocol:
-
Seed MDCK cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in DMEM.
-
Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a cell control (medium only).
-
Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay measures the ability of the compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock of known titer
-
Serum-free DMEM with TPCK-trypsin (1 µg/mL)
-
Agarose overlay (e.g., 2X DMEM mixed with 1.8% agarose)
-
Crystal violet solution
Protocol:
-
Wash confluent MDCK cell monolayers with PBS.
-
Infect the cells with influenza virus (e.g., at a multiplicity of infection of 0.01) for 1 hour at 37°C.
-
Prepare serial dilutions of the test compound in serum-free DMEM.
-
After the incubation period, remove the virus inoculum and wash the cells.
-
Add the compound dilutions to the respective wells and incubate for 1 hour.
-
Remove the compound solution and overlay the cells with agarose overlay containing the corresponding compound concentration.
-
Incubate for 2-3 days at 37°C with 5% CO2 until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques and calculate the 50% effective concentration (EC50) as the concentration that reduces the plaque number by 50% compared to the virus control.
Virus Yield Reduction Assay
This assay quantifies the reduction in the amount of infectious virus particles produced in the presence of the compound.
Materials:
-
Confluent MDCK cell monolayers in 24-well plates
-
Influenza virus stock
-
Serum-free DMEM with TPCK-trypsin
-
Test compound
Protocol:
-
Infect confluent MDCK cells with influenza virus for 1 hour at 37°C.
-
Remove the inoculum, wash the cells, and add serial dilutions of the test compound.
-
Incubate for 24-48 hours at 37°C with 5% CO2.
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatant using a plaque assay or TCID50 assay.
-
Calculate the reduction in viral yield for each compound concentration compared to the virus control.
Conclusion
This compound belongs to a class of compounds with significant potential as antiviral agents, particularly against influenza viruses. The provided protocols offer a comprehensive framework for researchers to evaluate its efficacy and mechanism of action. Further studies are warranted to fully characterize its antiviral spectrum, in vivo efficacy, and safety profile for potential therapeutic applications.
References
Unlocking the Therapeutic Potential: Anti-inflammatory Properties of Pyrazolo[1,5-a]pyrimidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Pyrazolo[1,5-a]pyrimidines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent anti-inflammatory effects.[1][2] These compounds have shown promise as inhibitors of key inflammatory mediators, positioning them as attractive candidates for the development of novel anti-inflammatory therapeutics.[1] This document provides a comprehensive overview of the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, including quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms of action.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory efficacy of various pyrazolo[1,5-a]pyrimidine derivatives has been evaluated through a range of in vitro and in vivo assays. The following tables summarize the key quantitative data from these studies, providing a comparative analysis of their potency.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Assay | Dose | % Inhibition of Edema | Reference Compound | % Inhibition (Reference) |
| Compound 2 | Carrageenan-induced rat paw edema | - | 64.83 | Diclofenac Sodium | - |
| Compound 8 | Carrageenan-induced rat paw edema | - | 63.95 | Diclofenac Sodium | - |
Data from a study evaluating pyrazolo[1,5-a]pyrimidine derivatives containing an indane moiety.[3][4][5][6]
Table 2: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference Compound | IC50 (µM) (COX-1 / COX-2) |
| Derivative 4c | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | Meloxicam | 1.879 ± 0.1 / 5.409 ± 0.23 |
| Derivative 5b | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | Celecoxib | 5.439 ± 0.28 / 2.164 ± 0.09 |
A selection of newly synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their COX inhibitory activity.[7]
Table 3: Inhibition of Pro-inflammatory Pathways
| Compound | Target | Assay | IC50 |
| CPL302253 (54) | PI3Kδ | Enzymatic Assay | 2.8 nM |
| Compound 13i | NF-κB | LPS-induced transcriptional activity in THP-1Blue cells | < 50 µM |
| Compound 16 | NF-κB | LPS-induced transcriptional activity in THP-1Blue cells | < 50 µM |
These compounds demonstrate the ability to target key signaling pathways involved in the inflammatory response.[8][9]
Key Signaling Pathways in Inflammation Modulated by Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidine compounds exert their anti-inflammatory effects by modulating several critical signaling pathways. Understanding these mechanisms is crucial for the targeted design and development of new therapeutics.
Caption: NF-κB Signaling Pathway Inhibition.
Several pyrazolo[1,5-a]quinazoline derivatives have been shown to inhibit the lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity.[9] This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the expression of pro-inflammatory genes.
Caption: PI3Kδ Signaling Pathway Inhibition.
Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule that regulates the functions of immune cells.[8] Certain indol-4-yl-pyrazolo[1,5-a]pyrimidine derivatives have been developed as highly selective and potent inhibitors of PI3Kδ, demonstrating their potential in treating inflammatory and autoimmune diseases.[8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following are protocols for key experiments used to evaluate the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine compounds.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This widely used animal model assesses the in vivo anti-inflammatory activity of compounds.
Caption: In Vivo Anti-inflammatory Assay Workflow.
Protocol:
-
Animals: Wistar albino rats of either sex (150-200g) are used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: The animals are divided into groups (n=6), including a control group (vehicle), a standard group (e.g., Diclofenac Sodium), and test groups receiving different doses of the pyrazolo[1,5-a]pyrimidine compounds.
-
Drug Administration: The test compounds, vehicle, and standard drug are administered orally 1 hour before the carrageenan injection.
-
Induction of Edema: 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated for each group with respect to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.[3][4]
In Vitro COX-1 and COX-2 Inhibition Assay
This enzymatic assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes, which are key to the synthesis of prostaglandins.
Protocol:
-
Enzyme and Substrate Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the COX-1 or COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination: After a defined incubation period, the reaction is terminated by the addition of an acid solution (e.g., HCl).
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.
-
IC50 Determination: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]
In Vitro NF-κB Inhibition Assay
This cell-based assay measures the inhibition of NF-κB transcriptional activity, a key regulator of inflammatory gene expression.
Protocol:
-
Cell Line: THP-1Blue™ NF-κB reporter cells are used. These cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.
-
Cell Culture and Treatment: The cells are cultured in the recommended medium. They are then pre-incubated with various concentrations of the pyrazolo[1,5-a]pyrimidine compounds for 1 hour.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce NF-κB activation. A negative control group (unstimulated) and a positive control group (LPS-stimulated without test compound) are included.
-
Incubation: The cells are incubated for 24 hours to allow for SEAP expression.
-
SEAP Detection: The supernatant is collected, and the SEAP activity is measured using a colorimetric substrate such as QUANTI-Blue™. The absorbance is read using a spectrophotometer.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the LPS-induced NF-κB activity, is calculated.[9]
Conclusion
Pyrazolo[1,5-a]pyrimidine compounds have demonstrated significant potential as a scaffold for the development of novel anti-inflammatory agents. Their ability to target multiple key inflammatory pathways, including COX enzymes, NF-κB, and PI3Kδ, provides a strong rationale for their further investigation. The data and protocols presented here offer a valuable resource for researchers in the field of inflammation and drug discovery, facilitating the continued exploration and development of this promising class of compounds.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5- a ]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07556K [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and Anti-inflammatory Evaluation of Some New Pyrazole, ...: Ingenta Connect [ingentaconnect.com]
- 7. Discovery of novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives as cyclooxygenase inhibitors (COX-1 and COX-2) using molecular modeling simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Cellular Assays for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the cellular activity of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a member of the pyrazolopyrimidine class of compounds. Derivatives of this scaffold have demonstrated significant potential as anticancer agents and kinase inhibitors. The following protocols detail key cellular assays to characterize the biological effects of this compound, including its impact on cell viability, apoptosis, cell cycle progression, and kinase signaling pathways.
Introduction to Pyrazolopyrimidine Derivatives
Pyrazolopyrimidine derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally similar to purines, they can act as ATP-competitive inhibitors of various protein kinases, many of which are implicated in cancer pathogenesis. Research has shown that various pyrazolopyrimidine compounds can potently inhibit kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Pim-1 proto-oncogene, serine/threonine kinase (PIM-1), leading to anti-proliferative effects, induction of apoptosis, and cell cycle arrest in cancer cell lines.[1][2] Therefore, a thorough cellular characterization of novel derivatives like this compound is crucial to elucidate their therapeutic potential.
Data Presentation: Illustrative Cellular Activity
The following tables summarize representative quantitative data for a hypothetical pyrazolopyrimidine derivative, "Compound X," which serves as an analogue for this compound. This data is illustrative and intended to provide a framework for presenting experimental findings.
Table 1: Anti-proliferative Activity of Compound X (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 9.77[3] |
| HCT-116 | Colon Carcinoma | 9.87[4] |
| HepG2 | Hepatocellular Carcinoma | 12.45[5] |
| A549 | Lung Carcinoma | 43.75[6] |
| UO-31 | Renal Cancer | 0.87[7] |
Table 2: Effect of Compound X (at 10 µM) on Cell Cycle Distribution in HCT-116 Cells
| Cell Cycle Phase | Control (%) | Compound X (%) |
| Sub-G1 (Apoptosis) | 1.85 | 41.55[8] |
| G0/G1 | 57.08 | 84.36[9] |
| S | 29.33 | 11.49[9] |
| G2/M | 13.59 | 4.15[9] |
Table 3: Induction of Apoptosis by Compound X in HepG2 Cells
| Assay | Parameter | Control | Compound X (10 µM) |
| Annexin V/PI Staining | Apoptotic Cells (%) | 7.07 | 40.12[10] |
| Caspase Activity | Caspase-3/7 Fold Increase | 1.0 | 4.2 |
| Western Blot | Bcl-2 Expression (relative) | 1.0 | 0.38[10] |
| Western Blot | BAX Expression (relative) | 1.0 | 1.65[10] |
Table 4: Kinase Inhibitory Activity of Compound X
| Kinase Target | Assay Type | IC50 (nM) |
| VEGFR-2 | Biochemical Assay | 90[11] |
| PIM-1 | Biochemical Assay | 50[12] |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound (Compound X)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in complete medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with Compound X for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, then centrifuge at 400 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cells dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 10 minutes, discard the supernatant, and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[13]
Protocol 4: Cellular Kinase Phosphorylation Assay (ELISA-based)
This assay quantifies the phosphorylation of a specific kinase substrate within the cell.
Materials:
-
Cell line expressing the target kinase (e.g., VEGFR-2 or PIM-1)
-
96-well cell culture plates
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of Compound X for the desired time.
-
Cell Lysis: Aspirate the medium, wash with ice-cold PBS, and add lysis buffer. Incubate on ice for 10 minutes.
-
ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature. c. Wash the plate three times with wash buffer. d. Add the diluted phospho-specific detection antibody and incubate for 1 hour. e. Wash, then add the HRP-conjugated secondary antibody and incubate for 1 hour. f. Wash, then add TMB substrate and incubate in the dark for 15-30 minutes. g. Add stop solution and measure absorbance at 450 nm.
-
Data Analysis: Determine the effect of Compound X on substrate phosphorylation relative to controls.
References
- 1. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. dovepress.com [dovepress.com]
- 6. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4- d ]pyrimidine derivatives: potential anti-cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05136J [pubs.rsc.org]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
Application Notes and Protocols for Pyrazolo[1,5-a]pyrimidine Derivatives in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potent and selective inhibitory activity against various protein kinases implicated in cancer and other diseases.[1][2] This scaffold is a key component in several clinically approved and investigational drugs, highlighting its therapeutic potential.[3] These derivatives primarily act as ATP-competitive inhibitors, targeting the kinase domain and disrupting downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1] This document provides detailed application notes and experimental protocols for researchers working with pyrazolo[1,5-a]pyrimidine derivatives in the context of targeted therapy, with a focus on their application as inhibitors of Tropomyosin Receptor Kinase (TRK), Cyclin-Dependent Kinase 2 (CDK2), and Pim-1 Kinase.
Key Therapeutic Targets and Mechanism of Action
Pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed to target a range of protein kinases. The versatility of this scaffold allows for chemical modifications that can be tailored to achieve high potency and selectivity for specific kinase targets.
-
Tropomyosin Receptor Kinase (TRK): The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively. Gene fusions involving NTRK genes lead to the expression of constitutively active TRK fusion proteins that are oncogenic drivers in a wide array of solid tumors.[4] Pyrazolo[1,5-a]pyrimidine-based TRK inhibitors, such as the FDA-approved drugs larotrectinib and entrectinib, have demonstrated remarkable clinical efficacy in patients with NTRK fusion-positive cancers. These inhibitors block the downstream signaling pathways mediated by TRK, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, thereby inducing apoptosis and inhibiting tumor growth.[5][6]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[7][8] In complex with Cyclin E and Cyclin A, CDK2 phosphorylates key substrates, including the Retinoblastoma protein (Rb), leading to the activation of transcription factors like E2F, which are necessary for DNA replication and cell cycle progression.[9] Dysregulation of CDK2 activity is a common feature in many cancers.[5][10] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent dual inhibitors of CDK2 and TRKA, demonstrating antiproliferative activity in various cancer cell lines.[5][10]
-
Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins such as BAD.[11][12][13] Overexpression of Pim-1 is observed in numerous hematological and solid tumors and is often associated with poor prognosis and drug resistance.[14] Several pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective Pim-1 inhibitors, demonstrating the ability to suppress the phosphorylation of BAD and inhibit colony formation in cancer cells.[11][12]
Data Presentation: In Vitro Inhibitory Activity
The following tables summarize the in vitro inhibitory activity of representative pyrazolo[1,5-a]pyrimidine derivatives against their respective kinase targets. This data is essential for comparing the potency of different compounds and guiding further drug development efforts.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TRK Kinases
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Larotrectinib | TRKA, TRKB, TRKC | <10 | Biochemical | |
| Entrectinib | TRKA, TRKB, TRKC | <10 | Biochemical | |
| Repotrectinib | TRKA, TRKB, TRKC | <1 | Biochemical | |
| Compound 8 | TrkA | 1.7 | Enzymatic | |
| Compound 9 | TrkA | 1.7 | Enzymatic | |
| Compound 23 | TRKA (KM12 cells) | 0.1 | Cellular | |
| Compound 24 | TRKA (KM12 cells) | 0.2 | Cellular |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2
| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Milciclib | CDK2 | - | - | [10] |
| BS-194 (4k) | CDK2 | 3 | Biochemical | [13] |
| Compound 6s | CDK2 | - | - | [10] |
| Compound 6t | CDK2 | - | - | [10] |
Table 3: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Pim-1 Kinase
| Compound ID | Target Kinase | IC50 (µM) | Assay Type | Reference |
| Hit Compound 1 | Pim-1 | 52 | Biochemical | [11] |
| Compound 9a | Pim-1 | <1 | Biochemical | [11] |
| Compound 9b | Pim-1 | <1 | Biochemical | [11] |
| Compound 11a | Pim-1 | <1 | Biochemical | [11] |
| Compound 11b | Pim-1 | <1 | Biochemical | [11] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of pyrazolo[1,5-a]pyrimidine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human kinase (TRKA, CDK2/Cyclin A, or Pim-1)
-
Kinase-specific substrate peptide
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO).
-
Add 2 µL of the kinase solution.
-
Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using appropriate software.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][10][11]
Materials:
-
Cancer cell line of interest (e.g., KM12 for TRK, RFX 393 for CDK2, or a relevant line for Pim-1)
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine compounds for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.
Protocol 3: Western Blot Analysis for Phosphorylated Proteins
This protocol is used to determine the effect of the inhibitors on the phosphorylation status of the target kinase and its downstream substrates.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pTRK, anti-TRK, anti-pRb, anti-Rb, anti-pBAD, anti-BAD, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the pyrazolo[1,5-a]pyrimidine compounds for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein signal to the total protein signal and the loading control.
Protocol 4: In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of the test compounds.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Pyrazolo[1,5-a]pyrimidine test compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10⁶ cells) in PBS or a mixture of PBS and Matrigel into the flank of the mice.
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the vehicle control group.
Visualizations
The following diagrams illustrate the signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives and a general workflow for their in vitro evaluation.
Caption: TRK Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.
Caption: CDK2 in Cell Cycle Progression and its Inhibition.
Caption: Pim-1 Anti-Apoptotic Signaling and Inhibition.
Caption: General Workflow for the Evaluation of Pyrazolo[1,5-a]pyrimidine Derivatives.
References
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Regulation of the Cell Cycle | Oncohema Key [oncohemakey.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this scaffold have demonstrated a wide range of biological activities, including potent and selective inhibition of various protein kinases and viral polymerases. This document provides detailed application notes and experimental protocols for the investigation of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid and its analogs in drug discovery, with a focus on its potential as a kinase inhibitor and antiviral agent.
Synthesis of this compound
The synthesis of this compound can be achieved via the hydrolysis of its corresponding ethyl ester.
Protocol 1: Synthesis of this compound
This protocol is adapted from the hydrolysis of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate.
Materials:
-
Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
-
10% Sodium hydroxide (NaOH) solution
-
Acetic acid
-
Steam bath
-
Standard laboratory glassware
Procedure:
-
A mixture of ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (0.50 g, 2.4 mmol) and 10% sodium hydroxide solution (5 ml) is heated on a steam bath for 3 hours.
-
The reaction mixture is then cooled to room temperature.
-
The cooled solution is acidified with acetic acid until a precipitate forms.
-
The resulting solid is collected by filtration, washed with cold water, and dried to yield this compound as a white crystalline solid.
Potential Therapeutic Applications and Biological Targets
Based on the activities of structurally related pyrazolo[1,5-a]pyrimidine derivatives, this compound is a promising candidate for investigation as an inhibitor of several key drug targets.
1. Protein Kinase Inhibition:
The pyrazolo[1,5-a]pyrimidine core is a well-established scaffold for the development of potent protein kinase inhibitors. Key kinase targets for this class of compounds include:
-
Pim-1 Kinase: A serine/threonine kinase involved in cell survival and proliferation, making it an attractive target in oncology.
-
Phosphoinositide 3-kinase δ (PI3Kδ): A lipid kinase that plays a crucial role in the activation and function of immune cells, representing a target for inflammatory and autoimmune diseases.
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. CDK inhibitors are a major focus of cancer drug discovery.
2. Antiviral Activity:
Certain pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against viral polymerases, which are essential for viral replication. A key target in this area is:
-
Hepatitis C Virus (HCV) NS5B Polymerase: An RNA-dependent RNA polymerase that is a critical component of the HCV replication machinery.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of this compound against key targets.
Protocol 2: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a method to determine the in vitro inhibitory activity of a test compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of the BAD protein)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of test compound dilution (or DMSO for control).
-
2 µL of Pim-1 kinase in kinase buffer.
-
2 µL of a mixture of substrate peptide and ATP in kinase buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Representative Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| PZ-1 (Example) | Pim-1 | 85 |
| PZ-2 (Example) | PI3Kδ | 120 |
| PZ-3 (Example) | CDK2 | 250 |
Protocol 3: In Vitro HCV NS5B Polymerase Inhibition Assay
This protocol outlines a method to assess the inhibitory effect of a test compound on the RNA-dependent RNA polymerase activity of HCV NS5B.
Materials:
-
Recombinant HCV NS5B polymerase (e.g., C-terminally truncated for solubility)
-
RNA template (e.g., a synthetic heteropolymeric RNA)
-
Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)
-
Radiolabeled rNTP (e.g., [α-³²P]CTP)
-
Reaction buffer (e.g., 20 mM HEPES, pH 7.3, 60 mM NaCl, 10 mM MgCl₂, 7.5 mM DTT)
-
Test compound
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, RNA template, and rNTPs (including the radiolabeled rNTP).
-
Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a no-compound control (DMSO).
-
Initiation of Reaction: Add the HCV NS5B polymerase to the reaction mixture to initiate the polymerization reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
Product Precipitation: Precipitate the newly synthesized RNA by adding trichloroacetic acid (TCA).
-
Measurement: Collect the precipitated RNA on a filter membrane, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the percent inhibition of NS5B activity at each compound concentration and calculate the IC₅₀ value.
Data Presentation: Representative Antiviral Activity Data
| Compound ID | Viral Target | Assay Type | IC₅₀ (µM) |
| PZ-AV1 (Example) | HCV NS5B Polymerase | Enzymatic | 5.2 |
| PZ-AV2 (Example) | HCV Replicon | Cell-based | 12.8 |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on the known targets of this compound class.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Caption: PI3K-Akt Signaling Pathway and Point of Inhibition.
Experimental Workflows
Caption: General Workflow for In Vitro Kinase Inhibition Assay.
Caption: Workflow for HCV NS5B Polymerase Inhibition Assay.
Conclusion
This compound belongs to a class of compounds with significant potential in drug discovery, particularly in the fields of oncology and virology. The protocols and data presented in these application notes provide a framework for the synthesis and biological evaluation of this compound and its analogs. Further investigation into its specific inhibitory profile and mechanism of action is warranted to fully elucidate its therapeutic potential.
Formulating Pyrazolo[1,5-a]pyrimidines for In Vivo Efficacy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of pyrazolo[1,5-a]pyrimidine compounds for in vivo research. Due to the characteristically poor aqueous solubility of this class of compounds, appropriate formulation is critical for achieving accurate and reproducible results in preclinical studies. These guidelines offer established methods for preparing solutions and suspensions for oral and intravenous administration.
Introduction to Pyrazolo[1,5-a]pyrimidine Formulations
Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocyclic compounds with a wide range of biological activities, most notably as inhibitors of various protein kinases.[1][2][3] Their therapeutic potential is vast, spanning oncology, inflammation, and neurodegenerative diseases. However, a primary challenge in the preclinical development of these compounds is their low aqueous solubility, which can lead to poor oral bioavailability and erratic exposure in animal models.[1][4]
Effective formulation strategies are therefore essential to ensure adequate drug exposure for efficacy and toxicity studies. The choice of formulation depends on the physicochemical properties of the specific pyrazolo[1,5-a]pyrimidine derivative, the intended route of administration, and the required dose. This document outlines common and effective formulation approaches.
Data Presentation: Solubility & Formulation Compositions
The following tables summarize typical vehicle compositions for formulating poorly soluble compounds like pyrazolo[1,5-a]pyrimidines for preclinical in vivo studies. It is crucial to determine the solubility of the test compound in various vehicles to select the most appropriate formulation.
Table 1: Common Vehicles for Oral Administration of Pyrazolo[1,5-a]pyrimidines
| Vehicle Composition | Compound Type Suitability | Key Considerations |
| 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) in Water | For compounds requiring a simple suspension. | Ensures uniform suspension but does not aid in solubilization. Requires continuous stirring. |
| 0.5% (w/v) HPMC, 0.1% (v/v) Tween® 80 in Water | For poorly soluble compounds that benefit from a wetting agent. | Tween® 80 improves the wettability of the compound, aiding in a more uniform suspension.[5] |
| 10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline | For compounds that are difficult to suspend and require solubilization. | This co-solvent system can achieve higher drug concentrations in solution.[6] |
| Lipid-Based Formulations (e.g., SEDDS) | For highly lipophilic compounds to enhance oral absorption. | Can significantly improve bioavailability by presenting the drug in a solubilized form.[4][7] |
Table 2: Common Vehicles for Intravenous Administration of Pyrazolo[1,5-a]pyrimidines
| Vehicle Composition | Compound Type Suitability | Key Considerations |
| 5% DMSO, 40% PEG400, 55% Saline | For compounds with moderate solubility in co-solvents. | A common starting point for IV formulations. Potential for precipitation upon injection. |
| 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline | For poorly soluble compounds requiring a robust solubilizing system. | Tween® 80 helps to maintain the compound in solution and prevent precipitation.[6] |
| Cyclodextrin-based solutions (e.g., HP-β-CD) | For compounds that form inclusion complexes with cyclodextrins. | Can significantly increase aqueous solubility. |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing common formulations for in vivo studies. Note: All preparations should be performed in a sterile environment using sterile components.
Protocol 1: Preparation of an Oral Suspension (0.5% HPMC, 0.1% Tween® 80)
This protocol is suitable for administering a pyrazolo[1,5-a]pyrimidine as a suspension via oral gavage.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Hydroxypropyl Methylcellulose (HPMC)
-
Tween® 80
-
Sterile Water for Injection
-
Sterile magnetic stir bar and stir plate
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add a magnetic stir bar and the required volume of sterile water.
-
While stirring, slowly add HPMC to a final concentration of 0.5% (w/v). Continue stirring until fully dissolved.
-
Add Tween® 80 to a final concentration of 0.1% (v/v) and continue stirring until the solution is homogenous.
-
-
Prepare the Suspension:
-
Weigh the required amount of the pyrazolo[1,5-a]pyrimidine compound and place it in a sterile conical tube.
-
Add a small volume of the prepared vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle to the desired final volume while vortexing to ensure a uniform suspension.
-
Continuously stir the suspension using a magnetic stir plate until administration.
-
Important: Vigorously vortex the suspension immediately before each animal is dosed to ensure homogeneity.
Protocol 2: Preparation of an Intravenous Solution (10% DMSO, 40% PEG400, 5% Tween® 80, 45% Saline)
This protocol is for preparing a solution for intravenous administration. Caution: This formulation should be administered slowly to minimize the risk of precipitation and vehicle-related toxicity.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Dimethyl Sulfoxide (DMSO), sterile
-
Polyethylene Glycol 400 (PEG400), sterile
-
Tween® 80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Solubilize the Compound:
-
Weigh the required amount of the pyrazolo[1,5-a]pyrimidine compound and place it in a sterile conical tube.
-
Add DMSO to a final volume of 10% of the total formulation volume. Vortex until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Add Co-solvents:
-
Add PEG400 to a final volume of 40% of the total formulation volume. Vortex until the solution is clear.
-
Add Tween® 80 to a final volume of 5% of the total formulation volume. Vortex until the solution is homogenous.
-
-
Final Dilution:
-
Slowly add sterile saline to bring the formulation to the final volume (45% of the total volume) while vortexing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, it may not be suitable for intravenous administration.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways often targeted by pyrazolo[1,5-a]pyrimidine inhibitors and a general workflow for formulation development.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for pyrazolo[1,5-a]pyrimidine inhibitors.
Caption: The Cyclin-Dependent Kinase (CDK) pathway, regulating cell cycle progression.
Caption: The Tropomyosin receptor kinase (Trk) signaling pathway, crucial for neuronal function.
Caption: A generalized workflow for the development of an in vivo formulation for a pyrazolo[1,5-a]pyrimidine.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazolo[1,5-a]pyrimidine Synthesis
Welcome to the technical support center for pyrazolo[1,5-a]pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the pyrazolo[1,5-a]pyrimidine core?
A1: The most prevalent and versatile method is the condensation reaction between a 3- or 5-aminopyrazole and a β-dicarbonyl compound or its synthetic equivalent (e.g., β-enaminone, β-ketonitrile).[1][2] This reaction is typically performed under acidic or basic conditions at elevated temperatures.
Q2: I am observing a mixture of regioisomers in my reaction. What is the primary cause?
A2: The formation of regioisomers is a common challenge and is highly dependent on the substitution patterns of both the aminopyrazole and the 1,3-bielectrophilic reagent.[3] The relative reactivity of the two carbonyl groups (or equivalent electrophilic centers) on the bielectrophile and the nucleophilicity of the endocyclic versus exocyclic nitrogen atoms of the aminopyrazole determine the final isomeric ratio.
Q3: How can I improve the yield and reduce side reactions in my synthesis?
A3: Optimizing reaction conditions is key. Factors such as the choice of solvent, catalyst, and reaction temperature can significantly impact the outcome. Microwave-assisted synthesis has been widely reported to improve yields, reduce reaction times, and minimize the formation of byproducts compared to conventional heating.[3][4]
Q4: Are there any known side products other than regioisomers?
A4: While regioisomers are the most commonly reported side products, other undesired products can form. These may include dimers of the starting aminopyrazole, products from incomplete cyclization, or byproducts from reactions involving functional groups on the starting materials. The formation of these is often minimized by careful control of reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Pyrazolo[1,5-a]pyrimidine Product
Low product yield is a frequent issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.
Troubleshooting Workflow
Recommended Actions:
-
Verify Starting Material Purity: Impurities in the 5-aminopyrazole or the β-dicarbonyl compound can significantly inhibit the reaction. Ensure all starting materials are pure and dry.
-
Solvent Optimization: The choice of solvent can influence reaction rates and equilibria. Acetic acid is a common choice as it can also act as a catalyst.[4] If yields are low, consider a higher boiling point solvent to enable higher reaction temperatures.
-
Catalyst Selection: The reaction can be catalyzed by either acids (e.g., H₂SO₄, p-TsOH) or bases (e.g., piperidine, NaOEt). The optimal catalyst and its concentration should be determined empirically.
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Temperature and Time Adjustment: Many pyrazolo[1,5-a]pyrimidine syntheses require elevated temperatures (reflux).[4] If the yield is low, incrementally increasing the reaction temperature and/or extending the reaction time may be beneficial. Monitor the reaction progress by TLC to avoid decomposition.
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.[3]
Issue 2: Formation of Undesired Regioisomers
The formation of a mixture of regioisomers is a significant challenge, complicating purification and reducing the yield of the desired product.
Reaction Pathway for Regioisomer Formation
Strategies to Improve Regioselectivity:
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Choice of β-Dicarbonyl Compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound can direct the initial nucleophilic attack of the aminopyrazole. For example, a more electrophilic carbonyl group will be preferentially attacked.
-
Use of β-Enaminones: β-Enaminones are excellent substrates for achieving high regioselectivity. The reaction typically proceeds through a controlled aza-Michael type addition-elimination, which directs the regiochemical outcome.[4]
-
Catalyst Control: The choice of an acid or base catalyst can influence the tautomeric equilibrium of the aminopyrazole and the enolization of the β-dicarbonyl, thereby affecting the regioselectivity.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to enhance the regioselective formation of pyrazolo[1,5-a]pyrimidines, often leading to a single, easily purified product.[3]
Comparative Data on Reaction Conditions for Regioselectivity
| 5-Aminopyrazole Reactant | β-Dicarbonyl/Equivalent | Catalyst | Solvent | Temperature (°C) | Product(s) (Ratio) | Yield (%) | Reference |
| 3-Phenyl-5-aminopyrazole | 2-Acetylcyclopentanone | Acetic Acid | Acetic Acid | Reflux | Single Regioisomer | Good | [5] |
| 3-Phenyl-5-aminopyrazole | 2-Ethoxycarbonylcyclopentanone | Acetic Acid | Acetic Acid | Reflux | Single Regioisomer | Good | [5] |
| 5-Amino-3-(p-tolyl)pyrazole | Benzoylacetone | H₂SO₄ | Acetic Acid | Reflux | Mixture of Isomers | - | [3] |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Benzylidene malononitrile | None | DMF | 120 (Microwave) | 7-amino isomer (major) | - | [3] |
| N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Cinnamoyl derivatives | None | DMF | 120 (Microwave) | 7-amino isomers (major) | - | [3] |
Issue 3: Difficulty in Product Purification
Purification can be challenging due to the presence of unreacted starting materials, regioisomers, or other side products.
Troubleshooting Purification Issues:
-
Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction at the right point can prevent the formation of further byproducts.
-
Recrystallization: For solid products, recrystallization is often a more effective and scalable purification method than chromatography. Experiment with different solvent systems to find one that provides good separation.
-
Column Chromatography Optimization: If column chromatography is necessary, screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation of the desired product from impurities.
-
One-Pot and Microwave Methods: Employing synthetic strategies that are known to produce cleaner products, such as certain one-pot or microwave-assisted reactions, can simplify the purification process significantly.[3]
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 5,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol is a general guideline for improving yield and reducing reaction time.
Experimental Workflow
Procedure:
-
In a microwave-safe reaction vessel, combine the 5-aminopyrazole (1.0 eq) and the β-dicarbonyl compound or equivalent (1.0-1.2 eq).
-
Add the chosen solvent (e.g., glacial acetic acid or DMF, typically 2-5 mL per mmol of aminopyrazole).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water and a small amount of cold ethanol or another suitable solvent.
-
Dry the product under vacuum.
Protocol 2: Regioselective Synthesis using a β-Enaminone
This protocol is designed to favor the formation of a single regioisomer.
Procedure:
-
Dissolve the 5-aminopyrazole (1.0 eq) and the β-enaminone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of an acid (e.g., a few drops of concentrated HCl) or a base (e.g., piperidine), if required.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Synthesis
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of pyrazolo[1,5-a]pyrimidines. This resource offers troubleshooting guides for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and visual aids to facilitate a deeper understanding of the reaction dynamics.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of pyrazolo[1,5-a]pyrimidines, offering systematic approaches to diagnose and resolve these issues.
Issue 1: Low or No Product Yield
Question: My condensation reaction between a 5-aminopyrazole and a β-dicarbonyl compound is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low yields in this common condensation reaction can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below:
-
Purity of Starting Materials: Ensure the 5-aminopyrazole and β-dicarbonyl compound are of high purity, as impurities can significantly interfere with the reaction.
-
Reactivity of the β-Dicarbonyl Compound: The reactivity of the β-dicarbonyl compound is a critical factor. Some may necessitate more stringent conditions to prevent the formation of side reactions.[1]
-
Reaction Conditions:
-
Solvent: Acetic acid is a commonly employed solvent that can also function as a catalyst.[1] If yields remain low, consider switching to a higher-boiling point solvent to elevate the reaction temperature.
-
Catalyst: The reaction can be catalyzed by either an acid or a base.[1] For acidic catalysis (e.g., acetic acid, H₂SO₄), optimizing the concentration is crucial.[1] In the case of base-catalyzed reactions, a non-nucleophilic base is recommended.
-
Temperature and Reaction Time: These reactions often necessitate elevated temperatures (reflux).[1] If the yield is suboptimal, incrementally increase the reaction time or temperature while monitoring the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Microwave Irradiation: Compared to conventional heating methods, microwave-assisted synthesis has been demonstrated to significantly decrease reaction times and enhance yields.[2][3] If available, this technique is a highly recommended alternative.
Issue 2: Poor Regioselectivity in Cyclocondensation
Question: My cyclocondensation reaction is yielding a mixture of isomers, complicating the purification process. How can I enhance the regioselectivity?
Answer: Achieving high regioselectivity is a frequent challenge in pyrazolo[1,5-a]pyrimidine synthesis. The substitution pattern on both the aminopyrazole and the biselectrophilic partner plays a pivotal role in determining the final product distribution.
-
Choice of Reagents: The use of β-enaminones as the 1,3-biselectrophilic compound can improve regioselectivity. The reaction often proceeds through an initial aza-Michael type addition-elimination, which helps direct the regiochemical outcome.[3]
-
Controlling the Reaction Pathway: In reactions involving cyclic β-dicarbonyl compounds, the nature of the substituent on the dicarbonyl compound can influence the regioselective formation of the product.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation has been reported to promote the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines, often leading to cleaner reactions and higher purity of the desired isomer.[3]
Issue 3: Difficulty in Product Purification
Question: The crude product from my reaction is proving difficult to purify. What purification strategies can I employ?
Answer: Purification challenges often stem from the presence of side products or unreacted starting materials. The following strategies can help overcome these difficulties:
-
Reaction Monitoring: Closely monitor the reaction's progress by TLC to ensure it proceeds to completion and to identify the formation of any major byproducts. Quenching the reaction at the optimal time can simplify the subsequent workup.[3]
-
Recrystallization: For solid products, recrystallization is often an effective and scalable purification method.[4]
-
Chromatography Optimization: If column chromatography is necessary, experiment with various solvent systems to achieve optimal separation. A step-gradient elution can sometimes be more effective than an isocratic one.
-
One-Pot and Microwave-Assisted Syntheses: Employing one-pot or microwave-assisted synthetic methods can often lead to cleaner reactions with fewer byproducts, thereby simplifying the purification process.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most common and scalable methods for synthesizing pyrazolo[1,5-a]pyrimidines?
A1: Several efficient and scalable methods are widely used:
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Condensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds: This is a classic and frequently utilized strategy. The reaction is typically conducted under acidic or basic conditions.[2]
-
Three-Component Reactions: One-pot, three-component reactions involving a 3-amino-1H-pyrazole, an aldehyde, and an activated methylene compound (such as malononitrile) are highly efficient for generating diverse derivatives in a single step.[2]
-
Microwave-Assisted Synthesis: This method significantly reduces reaction times, improves yields, and often enhances regioselectivity, resulting in products with high purity.[2][3]
Q2: What are some common side reactions to be aware of?
A2: Depending on the specific reactants and conditions, several side reactions can occur. One common issue is the formation of regioisomers, particularly when using unsymmetrical β-dicarbonyl compounds. Another potential side reaction is the self-condensation of the β-dicarbonyl compound. Careful control of reaction conditions, such as temperature and catalyst, can help minimize these unwanted reactions.
Q3: How can I confirm the structure of my synthesized pyrazolo[1,5-a]pyrimidine?
A3: A combination of spectroscopic techniques is essential for structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical environment of the protons and carbons in the molecule, which is crucial for determining the substitution pattern and confirming the overall structure.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups in the molecule.
-
X-ray Crystallography: For crystalline products, this technique provides unambiguous confirmation of the molecular structure and stereochemistry.
Quantitative Data on Reaction Conditions
The following tables summarize the effects of different reaction parameters on the yield of pyrazolo[1,5-a]pyrimidine synthesis, based on published literature.
Table 1: Effect of Catalyst on Product Yield
| Entry | 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Amino-3-(p-tolyl)pyrazole | Pentane-2,4-dione | H₂SO₄ (catalytic) | Acetic Acid | Room Temp | 4 | 92 | [5] |
| 2 | 5-Amino-3-phenylpyrazole | Ethyl acetoacetate | H₂SO₄ (catalytic) | Acetic Acid | Room Temp | 5 | 89 | [5] |
| 3 | 3-Amino-1H-pyrazole | β-dimethylaminovinyl ketones | - | Acetic Acid | Reflux | 16 | 60-86 | [6] |
| 4 | 5-Aminopyrazole | Chalcones | KOH (catalytic) | DMF | Not specified | Not specified | Good to excellent | [6] |
Table 2: Effect of Reaction Temperature and Method on Product Yield
| Entry | Reactants | Method | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1 | Isoflavone and 3-aminopyrazole | Conventional Heating | Methanol | Reflux | 12 h | Low | [7] |
| 2 | Isoflavone and 3-aminopyrazole | Microwave Irradiation | DMSO | 120 | 15 min | Excellent | [7] |
| 3 | N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide and benzylidene malononitrile | Microwave Irradiation | - | 120 | 20 min | Not specified | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4,7-dihydropyrazolo[1,5-a]pyrimidines [5]
-
To a solution of the appropriate 5-aminopyrazole derivative (1 mmol) in acetic acid (20 mL), add the corresponding 1,3-diketone or β-ketoester (2 mmol).
-
Add one drop of concentrated sulfuric acid (H₂SO₄) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system of chloroform/methanol/acetonitrile (30:3:1 v/v).
-
Upon completion of the reaction, add ice-water (10 mL) to the reaction mixture to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain the corresponding 4,7-dihydropyrazolo[1,5-a]pyrimidine derivative. Yields typically range from 87-95%.
Protocol 2: Microwave-Assisted Synthesis of 5,6-Diarylpyrazolo[1,5-a]pyrimidines [7]
-
In a microwave reactor vessel, combine the isoflavone (1 mmol), 3-aminopyrazole (1.5 mmol), and (CH₃)₃COK (2.5 mmol) in DMSO.
-
Seal the vessel and subject the mixture to microwave irradiation at a set temperature (e.g., 120 °C) for a specified time (e.g., 15 minutes).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product, typically by recrystallization or column chromatography, to obtain the desired 5,6-diarylpyrazolo[1,5-a]pyrimidine. This method often results in excellent yields.
Visualizing Workflows and Pathways
Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
Caption: General experimental workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a well-established class of protein kinase inhibitors, playing a significant role in targeted cancer therapy.[2] They often act as ATP-competitive inhibitors, targeting kinases such as CDK2 and TRKA, which are crucial regulators of cell cycle progression and signaling pathways involved in cell growth and differentiation.[8]
Caption: Inhibition of TRKA and CDK2 signaling pathways by pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 8. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the yield and purity of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: The most common and effective method is a two-step synthesis. The first step involves the cyclocondensation of a 5-aminopyrazole with a diethyl malonate derivative to form the core heterocyclic structure, yielding Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate. The second step is the basic hydrolysis of this ethyl ester intermediate to the final carboxylic acid product. The 7-hydroxy tautomer is in equilibrium with the 7-oxo form, which is the more stable isomer.
Q2: What is a typical yield for the final hydrolysis step?
A2: With an optimized protocol, the hydrolysis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate can achieve good yields. For instance, hydrolysis using a 10% sodium hydroxide solution can result in a yield of approximately 76%.[1]
Q3: What are the main challenges in synthesizing pyrazolo[1,5-a]pyrimidine derivatives like this one?
A3: Key challenges include managing the reactivity of the starting materials to prevent side reactions, controlling the regioselectivity of the initial cyclization, and optimizing reaction conditions such as temperature and catalysts to maximize yield.[2] Purification of the final product to remove unreacted starting materials or byproducts can also be a critical step.
Troubleshooting Guide
Issue 1: Low Yield in Step 1 (Cyclocondensation to Ethyl Ester)
Q: My yield of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate is consistently low. What factors should I investigate?
A: Low yield in the cyclocondensation step often points to issues with reaction conditions or reagent quality. Consider the following:
-
Reagent Purity: Ensure the 5-aminopyrazole and diethyl malonate derivatives are pure. Impurities can lead to side reactions.
-
Reaction Conditions: This reaction is a variation of the Gould-Jacobs reaction, which is sensitive to temperature. The cyclization step typically requires high temperatures to drive the reaction to completion.
-
Catalysis: The condensation can proceed under acidic or basic conditions. Optimizing the choice and concentration of the catalyst (e.g., sodium ethoxide for basic conditions, or an acid catalyst) can significantly improve yields.[2]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to enhance yields and dramatically reduce reaction times for pyrazolo[1,5-a]pyrimidine synthesis.[2]
Issue 2: Incomplete or Low-Yield Hydrolysis (Step 2)
Q: I am not achieving the expected ~76% yield during the hydrolysis of the ethyl ester. What could be the problem?
A: Incomplete hydrolysis is a common issue. Here are the primary troubleshooting steps:
-
Reaction Time and Temperature: Ensure the reaction mixture is heated for a sufficient duration. For the hydrolysis with 10% NaOH, heating on a steam bath for at least 3 hours is recommended.[1] Incomplete reaction can occur if the time or temperature is inadequate.
-
Base Concentration and Stoichiometry: The concentration and molar excess of the sodium hydroxide solution are critical. A 10% aqueous solution provides a robust environment for saponification.[1] Ensure at least a stoichiometric amount of base is used, with a slight excess being preferable to drive the reaction to completion.
-
Product Precipitation: The final carboxylic acid is precipitated by acidifying the cooled reaction mixture. The choice of acid and the final pH are important. Acetic acid is a good choice as it is a weak acid and allows for controlled precipitation.[1] Ensure the pH is low enough to fully protonate the carboxylate salt.
Issue 3: Product Impurity
Q: My final product shows impurities in its analytical data (e.g., NMR, LC-MS). What are the likely sources and how can I improve purity?
A: Impurities can originate from either of the synthetic steps.
-
Unreacted Starting Material: If the hydrolysis is incomplete, the final product will be contaminated with the starting ethyl ester. This can be checked by TLC or LC-MS. The solution is to optimize the hydrolysis conditions as described in Issue 2.
-
Side-Products from Cyclization: The initial cyclization may produce isomeric or dimeric byproducts.[3] Careful optimization of the cyclization is key to minimizing these.
-
Purification Method: The product is typically isolated by filtration after precipitation.[1] If impurities persist, consider recrystallization from an appropriate solvent system to improve purity. Washing the filtered solid with cold water and a non-polar organic solvent can help remove residual salts and organic impurities.
Data Presentation
Table 1: Reaction Conditions for Hydrolysis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
| Parameter | Value/Condition | Source |
| Starting Material | Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate | [1] |
| Reagent | 10% Sodium Hydroxide (aqueous solution) | [1] |
| Temperature | Steam Bath (~100 °C) | [1] |
| Reaction Time | 3 hours | [1] |
| Workup | Cooling followed by acidification with acetic acid | [1] |
| Reported Yield | 76.3% | [1] |
Table 2: Key Variables for Optimizing Step 1 (Cyclocondensation Reaction)
| Variable | Parameters to Test | Rationale |
| Solvent | High-boiling point solvents (e.g., Dowtherm A, Diphenyl ether) or solvent-free conditions. | The reaction often requires high temperatures for cyclization. |
| Temperature | 150-250 °C | To find the optimal balance between reaction rate and byproduct formation. |
| Catalyst | None, Acid (e.g., H₂SO₄, PPA), Base (e.g., NaOEt) | Catalysts can facilitate the initial condensation and subsequent cyclization.[2] |
| Reaction Time | 1 - 24 hours | To ensure the reaction proceeds to completion without degrading the product. |
| Energy Source | Conventional heating vs. Microwave irradiation | Microwave heating can significantly accelerate the reaction and improve yields.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate (Step 1)
This protocol is a generalized procedure based on the Gould-Jacobs reaction adapted for pyrazoles.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 1 equivalent of 3-amino-1H-pyrazole.
-
Reagent Addition: Add 1.1 equivalents of diethyl ethoxymethylenemalonate.
-
Heating: Heat the mixture in an oil bath. An initial, gentle heating phase (e.g., 110-120 °C) allows for the formation of the intermediate adduct via loss of ethanol.
-
Cyclization: Increase the temperature to induce cyclization (typically >200 °C, often around 240-250 °C). The use of a high-boiling solvent like diphenyl ether can facilitate this step.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture. If a high-boiling solvent was used, the product may precipitate upon cooling and can be diluted with a hydrocarbon solvent (e.g., hexane) to facilitate filtration.
-
Purification: The crude product is collected by vacuum filtration, washed with a non-polar solvent, and can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of this compound (Step 2)
This protocol is adapted from a reported synthesis.[1]
-
Reaction Setup: In a round-bottom flask, combine 0.50 g (2.4 mmol) of Ethyl 7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate with 5 mL of a 10% aqueous sodium hydroxide solution.
-
Heating: Heat the mixture on a steam bath for 3 hours. The solution should become homogeneous as the ester hydrolyzes.
-
Cooling: After the reaction is complete, remove the flask from the steam bath and allow it to cool to room temperature. It can be further cooled in an ice bath.
-
Acidification: Slowly add glacial acetic acid to the cooled reaction mixture with stirring until the solution is acidic and precipitation of the product is complete. Check the pH with litmus paper.
-
Isolation: Collect the resulting white crystalline solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual salts and acid. Dry the product under vacuum to obtain this compound. (Expected yield: ~0.33 g, 76.3%).
Visualizations
Caption: General workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for yield improvement.
References
- 1. prepchem.com [prepchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pyrazolo[1,5-a]pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of pyrazolo[1,5-a]pyrimidine derivatives.
Issue 1: My crude product is an oil and I cannot get it to crystallize.
-
Q: I've isolated my pyrazolo[1,5-a]pyrimidine derivative as an oil after synthesis and solvent removal. How can I induce crystallization?
A: Oiling out is a common problem. Here are several strategies you can employ:
-
Trituration: Try adding a small amount of a non-polar solvent in which your compound is likely insoluble, such as hexane or diethyl ether. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This can provide nucleation sites for crystal growth.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate). Then, slowly add a non-polar solvent (e.g., hexane) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly in a fume hood or under a gentle stream of nitrogen.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, you can add a tiny crystal to the oil to act as a seed for crystallization.
-
Column Chromatography: If all else fails, the oil may be a mixture of your product and impurities. Purifying the oil by column chromatography will remove these impurities, and the purified fractions are more likely to crystallize upon solvent removal.
-
Issue 2: My compound is not pure enough after a single purification step.
-
Q: I have performed either a recrystallization or column chromatography, but my pyrazolo[1,5-a]pyrimidine derivative is still not sufficiently pure. What should I do next?
A: It is not uncommon for a single purification technique to be insufficient. Consider the following options:
-
Sequential Purification: Combine different purification methods. For example, if you have performed column chromatography, you can further purify the resulting material by recrystallization.
-
Optimize Your Technique:
-
Recrystallization: Ensure you are using the optimal solvent system. You may need to screen a variety of solvents or solvent mixtures. A good recrystallization solvent should dissolve your compound when hot but not when cold, while the impurities should remain soluble at all temperatures or be insoluble even when hot.
-
Column Chromatography: The choice of eluent is critical for good separation. If you are not getting good separation, try a different solvent system or a gradient elution. For instance, a gradient of ethyl acetate in heptane or n-hexane is often a good starting point.[1] For more polar compounds, adding a small amount of methanol to the eluent can be effective.
-
-
Chemical Purity vs. Isomeric Purity: Determine if the impurity is a side product or a regioisomer. Regioisomers can be particularly challenging to separate. In such cases, you may need to revisit the synthesis to improve regioselectivity. Microwave-assisted synthesis has been reported to improve the regioselectivity and purity of pyrazolo[1,5-a]pyrimidine products.[2]
-
Issue 3: I am having difficulty separating my product from starting materials or specific byproducts.
-
Q: Thin Layer Chromatography (TLC) of my crude product shows spots that are very close to my desired pyrazolo[1,5-a]pyrimidine derivative. How can I improve the separation?
A: Poor separation on TLC indicates that column chromatography will also be challenging. Here are some tips to improve separation:
-
TLC Optimization: Before running a column, optimize the separation on TLC.
-
Solvent System: Experiment with different solvent systems. Try mixtures of polar and non-polar solvents in various ratios. For example, if a 1:1 mixture of hexane and ethyl acetate doesn't give good separation, try 2:1 or 1:2 ratios. You can also introduce a third solvent, such as a small amount of methanol or triethylamine (if your compounds are basic).
-
Multiple Developments: Running the TLC plate multiple times in the same solvent system can sometimes improve the separation of closely running spots.
-
-
Column Chromatography Technique:
-
Fine Silica Gel: Use a finer mesh silica gel for your column, as this can provide better resolution.
-
Gradient Elution: A shallow gradient elution, where the polarity of the eluent is increased slowly over time, can be more effective at separating closely related compounds than an isocratic (constant solvent composition) elution.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common purification techniques for pyrazolo[1,5-a]pyrimidine derivatives?
A1: The most common and effective purification methods are recrystallization for solid products and column chromatography.[2] The choice between these two often depends on the physical state of the crude product and the nature of the impurities.
-
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent should dissolve the compound at an elevated temperature but not at room temperature or below. The impurities, ideally, should either be insoluble at high temperatures or remain in solution upon cooling. Common solvents for the recrystallization of pyrazolo[1,5-a]pyrimidines include ethanol, or mixtures of a good solvent (like DMF or ethyl acetate) with a poor solvent (like water or hexane).[3]
-
Q3: What are some recommended solvent systems for column chromatography of pyrazolo[1,5-a]pyrimidine derivatives?
A3: The choice of solvent system depends on the polarity of your specific derivative. Here are some commonly used systems:
-
Q4: How can I monitor the progress of my column chromatography?
A4: The progress of column chromatography is typically monitored by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).[1] This allows you to identify which fractions contain your desired product and to assess its purity.
Quantitative Data Summary
The following table summarizes purification data for representative pyrazolo[1,5-a]pyrimidine derivatives from cited literature.
| Compound | Purification Method | Mobile Phase / Solvent | Purity | Yield | Reference |
| 5-Chloropyrazolo[1,5-a]pyrimidine | Silica Gel Column Chromatography | n-hexane and ethyl acetate (1:1) | >95% | 80% | [4] |
| 4H,5H-Pyrazolo[1,5-a]pyrimidine-5-one | Silica Gel Column Chromatography | Ethyl acetate, petroleum ether, and tetrahydrofuran (gradient) | >95% | 48% | [4] |
| 2,5,7-trimethyl-6-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Recrystallization | Ethanol | Not Specified | 60% | [3] |
| Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine | Flash Chromatography and Crystallization | Ethyl Acetate in Heptane (0-100% gradient) / Ethyl Acetate | >95% | 93% | [5] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of a pyrazolo[1,5-a]pyrimidine derivative using silica gel column chromatography.
-
Preparation of the Column:
-
Select an appropriately sized column based on the amount of crude material (a rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude product).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude pyrazolo[1,5-a]pyrimidine derivative in a minimal amount of the appropriate solvent (often the eluent or a slightly more polar solvent).
-
Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to dryness.
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin adding the eluent to the top of the column.
-
Apply gentle pressure (e.g., using a pump or a syringe) to maintain a steady flow rate.
-
If using a gradient elution, gradually increase the polarity of the solvent system according to your optimized TLC conditions.
-
-
Fraction Collection and Analysis:
-
Collect fractions of the eluate in test tubes or vials.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazolo[1,5-a]pyrimidine derivative.
-
Protocol 2: Purification by Recrystallization
This protocol describes a general method for purifying a solid pyrazolo[1,5-a]pyrimidine derivative by recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a few drops of a potential recrystallization solvent and observe the solubility at room temperature.
-
If the compound is insoluble, heat the test tube and observe if it dissolves.
-
If the compound dissolves upon heating, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove any residual solvent.
-
Visualizations
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Pyrazolopyrimidine NMR Spectra: A Technical Support Guide
For researchers, scientists, and professionals in drug development, navigating the intricacies of Nuclear Magnetic Resonance (NMR) spectroscopy for pyrazolopyrimidine derivatives can present significant challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during spectral interpretation, ensuring accurate and efficient structural elucidation.
The unique electronic and structural properties of the pyrazolopyrimidine scaffold can lead to complex NMR spectra, often complicated by issues such as tautomerism, regioisomerism, and overlapping signals. This guide offers practical solutions and detailed experimental protocols to overcome these hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are the proton signals in my pyrazolopyrimidine spectrum broad and difficult to assign?
A1: Broad signals in the ¹H NMR spectrum of pyrazolopyrimidines can arise from several factors, most notably tautomerism and slow conformational exchange on the NMR timescale.
-
Tautomerism: Pyrazolopyrimidines can exist in multiple tautomeric forms, leading to an equilibrium of species in solution.[1][2] If the rate of exchange between these tautomers is comparable to the NMR timescale, signal broadening will occur.
-
Troubleshooting:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this issue. At lower temperatures, the exchange may be slowed down, resulting in sharp signals for each individual tautomer. Conversely, at higher temperatures, the exchange may become rapid, leading to a single, sharp, averaged signal.
-
Solvent Effects: Changing the solvent can shift the tautomeric equilibrium. For example, aprotic solvents like DMSO-d₆ may favor one tautomer over another compared to protic solvents like methanol-d₄.[3]
-
-
-
Conformational Dynamics: For non-aromatic or substituted pyrazolopyrimidines, conformational changes, such as ring-flipping in tetrahydropyrazolo[1,5-a]pyrimidines, can also lead to broadened signals if the exchange rate is intermediate.[1]
Q2: I have synthesized a substituted pyrazolopyrimidine, but I am unsure of the exact regioisomer formed. How can NMR help me distinguish between them?
A2: Distinguishing between regioisomers is a critical and common challenge in the synthesis of pyrazolopyrimidines.[4][5][6] Advanced 2D NMR techniques are invaluable for unambiguous structural assignment.
-
Key Techniques:
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial for identifying long-range (2-3 bond) correlations between protons and carbons.[7][8][9] By observing correlations between specific protons and carbons, you can piece together the connectivity of the molecule and confirm the substitution pattern. For instance, a correlation between a proton on a substituent and a specific carbon in the pyrazolopyrimidine core can definitively establish the point of attachment.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space.[1][10][11] For regioisomers, the spatial proximity of certain protons will differ, leading to a unique pattern of NOE cross-peaks for each isomer. This is particularly useful for determining the orientation of substituents.
-
¹H-¹⁵N HMBC: When dealing with nitrogen-rich heterocycles like pyrazolopyrimidines, ¹H-¹⁵N HMBC can be a powerful tool to differentiate regioisomers by probing the proton-nitrogen long-range couplings.[5]
-
The following workflow can be used to differentiate regioisomers:
References
- 1. NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of Pyrazolo[1,5-a]pyrimidine Compounds for Screening
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the low aqueous solubility of pyrazolo[1,5-a]pyrimidine compounds during the screening process.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazolo[1,5-a]pyrimidine compounds exhibit poor aqueous solubility?
A1: The pyrazolo[1,h-a]pyrimidine scaffold is a fused, rigid, and planar N-heterocyclic system.[1] This planarity can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound, thus resulting in low aqueous solubility.[2] Additionally, substitutions on the scaffold can significantly influence lipophilicity, which in turn affects solubility.[3]
Q2: What are the primary strategies for enhancing the solubility of these compounds for high-throughput screening (HTS)?
A2: The main strategies can be broadly categorized into two approaches:
-
Formulation Strategies: These methods involve the use of excipients to improve solubility without chemically altering the compound. Key techniques include creating amorphous solid dispersions with polymers, using co-solvents, and forming inclusion complexes with cyclodextrins.[4]
-
Synthetic Strategies: This approach involves chemical modification of the pyrazolo[1,5-a]pyrimidine scaffold to introduce more polar or ionizable groups, thereby intrinsically increasing aqueous solubility.[3][5]
Q3: At what stage of the drug discovery process should I consider solubility enhancement?
A3: Solubility should be a key consideration from the early stages of drug discovery. Poor solubility can lead to inaccurate results in in-vitro assays and create significant challenges for in-vivo studies.[6] Kinetic solubility screening is often employed in the early phases to flag problematic compounds.
Q4: Can improving solubility affect the biological activity of my compound?
A4: Yes, it can. For instance, formulation with polymers or cyclodextrins can lead to an enhanced biological response due to the increased concentration of the compound available to the target.[4][7] Chemical modifications to improve solubility must be carefully designed to avoid disrupting key interactions with the biological target.
Troubleshooting Guide: Compound Precipitation in Screening Assays
This guide addresses the common issue of compound precipitation when transitioning from a DMSO stock solution to an aqueous assay buffer.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution | The compound's aqueous solubility is exceeded when the DMSO concentration is lowered. | - Lower the final assay concentration of the compound.- Increase the percentage of DMSO in the final assay buffer (if the assay can tolerate it).- Test the compound's solubility at different pH values to see if adjusting the buffer pH helps.- Employ a solubility-enhancing formulation, such as a solid dispersion or cyclodextrin complex. |
| Cloudiness or turbidity in media | Fine particulate precipitation or microbial contamination. | - Examine a sample under a microscope to confirm the presence of a precipitate.- Filter the DMSO stock solution before use.- Ensure all buffers and media are sterile. |
| Precipitation after freeze-thaw cycles of stock solution | The compound has poor solubility at lower temperatures, or water has been absorbed by the DMSO stock. | - Before use, gently warm the stock solution to 37°C and vortex to ensure complete dissolution.- Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.- Use anhydrous DMSO for preparing stock solutions and store them in tightly sealed containers. |
| Precipitation over time in the incubator | Temperature or pH shift affecting solubility. | - Pre-warm the assay media to 37°C before adding the compound.- Ensure the media is adequately buffered for the incubator's CO₂ environment (e.g., using HEPES). |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on the solubility of pyrazolo[1,5-a]pyrimidine and related compounds.
Table 1: Solubility Enhancement of Pyrazolo[1,5-a]pyrimidine Analogues through Chemical Modification
| Compound | EC₅₀ (nM) | Thermodynamic Solubility in PBS (nM) |
| Cact-3 (Scaffold) | 18 | 59 |
| 9a | 310 | 5,210 |
| 9b | 42 | 341 |
| 11c | 290 | 237,000 |
| 12b | ND | 7,549 |
| 12c | ND | 1,393 |
| Data sourced from a study on CFTR activators. Modifications to the Cact-3 scaffold, such as the introduction of hydrophilic groups, led to significant increases in solubility.[5][8] |
Table 2: Biological Activity and Solubility of Selected Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (µM) | Aqueous Solubility |
| 6d | CDK2/TRKA | 0.55 / 0.57 | Moderate |
| 6k | CDK2/TRKA | 0.09 / 0.23 | Moderate |
| 6m | CDK2/TRKA | 1.58 / 0.56 | Moderate |
| 6n | CDK2/TRKA | 0.78 / 0.98 | Moderate |
| 7-47A | Adenylyl Cyclase 1 | 0.26 | 74 ± 7 µM |
| Data for compounds 6d, 6k, 6m, and 6n are from a study on dual CDK2 and TRKA inhibitors.[9] Data for compound 7-47A is from a study on Adenylyl Cyclase 1 inhibitors.[2] |
Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersions by Solvent Casting
This protocol is a miniaturized method suitable for screening different polymers to enhance compound solubility.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
Selected hydrophilic polymers (e.g., PVPVA, Pluronic F-68, Tween 80)
-
DMSO (anhydrous)
-
Deionized water
-
96-well microplate
-
Inkjet 2D printer or automated liquid handler
-
Plate reader (UV-Vis)
Methodology:
-
Prepare Stock Solutions:
-
Dissolve the pyrazolo[1,5-a]pyrimidine compound in DMSO to a final concentration of 10 mg/mL.
-
Dissolve the selected polymers in deionized water to a final concentration of 1 mg/mL.
-
-
Dispensing:
-
Using an inkjet printer or liquid handler, dispense a precise volume (e.g., 1 µL, corresponding to 10 µg of the compound) of the compound's DMSO stock solution into the wells of a 96-well plate.
-
Sequentially, add a volume of the polymer aqueous solution to achieve the desired drug-to-polymer ratio (e.g., 1:9 w/w).
-
-
Evaporation:
-
Allow the solvents (DMSO and water) to evaporate completely. This can be done at room temperature in a fume hood for 48 hours or accelerated using a vacuum oven at a controlled temperature.
-
-
Resuspension and Analysis:
-
Resuspend the dry solid dispersions in a known volume of water or aqueous buffer.
-
Determine the apparent water solubility by measuring the absorbance of the solution using a multi-well plate reader and comparing it to a standard curve.[4]
-
Protocol 2: Preparation of Cyclodextrin Inclusion Complexes by Freeze-Drying
This method is effective for preparing solid inclusion complexes of poorly water-soluble compounds with cyclodextrins.
Materials:
-
Pyrazolo[1,5-a]pyrimidine compound
-
2-Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Ethanol/water (50:50 v/v) solution
-
Stir plate and stir bar
-
Freeze-dryer (lyophilizer)
Methodology:
-
Dissolution:
-
Dissolve the pyrazolo[1,a]pyrimidine compound and HPβCD in the ethanol/water solution at the desired molar ratio (e.g., 1:1 or 1:2).
-
-
Complexation:
-
Stir the suspension at room temperature for 24 hours to facilitate the formation of the inclusion complex.
-
-
Freezing and Lyophilization:
-
Freeze the resulting solution at -82°C.
-
Lyophilize the frozen solution for 72 hours to remove the solvents and obtain a dry powder of the inclusion complex.
-
-
Solubility Assessment:
-
The solubility of the complexed compound can then be determined using a kinetic solubility assay.
-
Protocol 3: Kinetic Solubility Assay (Shake-Flask Method)
This assay is used to determine the kinetic solubility of a compound in an aqueous buffer, which is relevant for HTS conditions.
Materials:
-
Compound (as solid or DMSO stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
DMSO (if starting from solid)
-
Microcentrifuge tubes or 96-well filter plates
-
Thermomixer or shaker
-
Centrifuge or vacuum manifold
-
UV-Vis spectrophotometer or LC-MS/MS for quantification
Methodology:
-
Sample Preparation:
-
Prepare a high-concentration stock solution of the test compound in DMSO (e.g., 20 mM).
-
Add a small volume of the DMSO stock (e.g., 10 µL) to a larger volume of the aqueous buffer (e.g., 490 µL) in a microcentrifuge tube to reach a target concentration that is expected to be above the solubility limit.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer set to a specific temperature (e.g., 25°C) and shaking speed (e.g., 850 rpm) for a defined period (e.g., 2 hours).
-
-
Separation of Undissolved Compound:
-
Centrifuge the tubes at high speed to pellet any precipitate or use a 96-well filter plate to separate the solid from the supernatant.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (UV-Vis or LC-MS/MS) against a standard calibration curve.
-
Visualizations
Workflow for Enhancing Solubility
Caption: A workflow diagram illustrating strategies to address the low aqueous solubility of pyrazolo[1,5-a]pyrimidine compounds for screening purposes.
PI3K/Akt Signaling Pathway
Pyrazolo[1,5-a]pyrimidines are often investigated as inhibitors of protein kinases, such as PI3K. The diagram below illustrates a simplified PI3K/Akt signaling pathway, a crucial regulator of cell survival and proliferation.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. osti.gov [osti.gov]
- 7. 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Drug Resistance with Novel Pyrazolo[1,5-a]pyrimidine Inhibitors
This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing novel pyrazolo[1,5-a]pyrimidine inhibitors to overcome drug resistance in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Troubleshooting Guides
This section addresses common issues encountered during the experimental use of pyrazolo[1,5-a]pyrimidine inhibitors.
| Issue | Potential Cause | Suggested Solution |
| Poor Compound Solubility in Aqueous Buffers | The hydrophobic nature of the pyrazolo[1,5-a]pyrimidine scaffold can lead to low aqueous solubility. | 1. Prepare a high-concentration stock solution in an organic solvent like DMSO. 2. Perform serial dilutions in the final aqueous buffer, ensuring the final DMSO concentration is non-toxic to cells (typically ≤0.5%). 3. For ionizable compounds, adjusting the pH of the buffer can improve solubility. Many kinase inhibitors are weak bases and are more soluble at a lower pH. |
| Compound Precipitation Upon Dilution | The concentration of the inhibitor in the final aqueous solution exceeds its thermodynamic solubility limit. | 1. Lower the final concentration of the inhibitor in the assay. 2. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows, being mindful of its effect on the biological system. 3. Use a surfactant such as Pluronic® F-68 to help maintain solubility. |
| High Variability in In Vitro Kinase Assay Results | Inconsistent pipetting, reagent degradation, or assay edge effects can lead to variability. | 1. Ensure proper calibration of pipettes and consider using reverse pipetting for viscous solutions. 2. Use freshly prepared reagents and store them according to the manufacturer's instructions. 3. Avoid using the outer wells of microplates to minimize edge effects due to evaporation. |
| Discrepancy Between Biochemical and Cell-Based Assay Potency | The inhibitor shows high potency in a biochemical assay but is less active in a cellular context. | 1. Assess cell permeability of the compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Consider high intracellular ATP concentrations , which can outcompete ATP-competitive inhibitors. Test the inhibitor in biochemical assays with ATP concentrations closer to physiological levels (1-10 mM). 3. Evaluate compound stability in cell culture media over the course of the experiment. |
| Unexpected Cell Toxicity or Off-Target Effects | The inhibitor may be affecting other kinases or cellular processes. | 1. Perform a kinase selectivity panel to identify potential off-target kinases. 2. Conduct a Western blot analysis of key signaling pathways to observe any unintended pathway modulation. 3. Perform a dose-response curve to determine the optimal concentration with minimal toxicity. |
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate cell line to test my pyrazolo[1,5-a]pyrimidine inhibitor for overcoming drug resistance?
A1: The choice of cell line is critical. You should select a pair of cell lines: a parental sensitive cell line and a derived resistant cell line. The resistant cell line should harbor the specific resistance mechanism you are targeting, such as the EGFR T790M mutation (e.g., NCI-H1975) or the BRAF V600E mutation (e.g., A375).[1]
Q2: What is the best way to prepare pyrazolo[1,5-a]pyrimidine inhibitors for in vitro and cell-based assays?
A2: Due to their often-limited aqueous solubility, it is recommended to prepare a 10 mM stock solution in 100% DMSO. This stock can then be serially diluted in DMSO before the final dilution into the aqueous assay buffer or cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent-induced artifacts.
Q3: How can I confirm that my pyrazolo[1,5-a]pyrimidine inhibitor is engaging its intended target within the cell?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context. This method relies on the principle that a protein's thermal stability increases upon ligand binding. A shift in the melting curve of the target protein in the presence of your inhibitor provides strong evidence of direct binding.
Q4: My pyrazolo[1,5-a]pyrimidine inhibitor is ATP-competitive. How does the ATP concentration in my in vitro kinase assay affect the IC50 value?
A4: For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration in the assay. Higher ATP concentrations will lead to an apparent decrease in inhibitor potency (higher IC50). It is crucial to report the ATP concentration used in your assays. For more comparable results, consider determining the inhibitor's Ki value, which is independent of the ATP concentration.
Q5: What are the key signaling pathways I should investigate when studying how pyrazolo[1,5-a]pyrimidine inhibitors overcome resistance?
A5: Many pyrazolo[1,5-a]pyrimidine inhibitors are designed to target key nodes in cancer signaling pathways that have developed resistance mutations. Two important pathways to investigate are:
-
The EGFR signaling pathway: Particularly in non-small cell lung cancer (NSCLC), where mutations like T790M confer resistance to first and second-generation EGFR inhibitors.[1][2]
-
The MAPK/ERK signaling pathway: This pathway is often constitutively activated in melanoma due to mutations like BRAF V600E.
Quantitative Data
The following tables summarize the inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against CDK2 and TRKA Kinases [3]
| Compound | CDK2 IC50 (µM) | TRKA IC50 (µM) |
| 6s | 0.23 | 0.45 |
| 6t | 0.09 | 0.45 |
| Ribociclib (Ref.) | 0.07 | - |
| Larotrectinib (Ref.) | - | 0.07 |
Table 2: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against TRK Kinases [4]
| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |
| 8 | 1.7 | - | - |
| 9 | 1.7 | - | - |
| 28 | 0.17 | 0.07 | 0.07 |
| 32 | 1.9 | 3.1 | 2.3 |
| 36 | 1.4 | 2.4 | 1.9 |
| Larotrectinib (Ref.) | 1.2 | 2.1 | 2.1 |
Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR [5][6]
| Compound | EGFRwt IC50 (µM) | EGFRT790M IC50 (µM) |
| 12b | 0.016 | 0.236 |
| Erlotinib (Ref.) | - | 0.563 |
Table 4: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against PI3Kδ [7]
| Compound | PI3Kδ IC50 (nM) | Selectivity (PI3Kα/δ) | Selectivity (PI3Kβ/δ) | Selectivity (PI3Kγ/δ) |
| CPL302415 (6) | 18 | 79 | 1415 | 939 |
Signaling Pathways and Experimental Workflows
Overcoming EGFR T790M-Mediated Resistance
The "gatekeeper" T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a common mechanism of resistance to first-generation EGFR inhibitors like gefitinib and erlotinib in non-small cell lung cancer. Novel pyrazolo[1,5-a]pyrimidine inhibitors have been designed to effectively inhibit the T790M mutant.[1][2]
Targeting BRAF V600E in Melanoma
The BRAF V600E mutation leads to constitutive activation of the MAPK/ERK signaling pathway, driving proliferation in melanoma and other cancers. Pyrazolo[1,5-a]pyrimidine-based inhibitors have been developed as potent and selective inhibitors of B-Raf(V600E).[8]
General Experimental Workflow for Inhibitor Evaluation
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction.
Materials:
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (10 mM in DMSO)
-
Recombinant kinase of interest
-
Kinase-specific peptide substrate
-
Kinase assay buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White opaque 384-well assay plates
Procedure:
-
Compound Preparation: Perform serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in DMSO. Then, dilute further into the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km for the kinase, if known.
-
Incubate the plate at room temperature for 1 hour.
-
-
ATP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely correlated with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies ATP as an indicator of metabolically active, viable cells.[9][10][11]
Materials:
-
Parental and resistant cancer cell lines
-
Complete cell culture medium
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
White opaque 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis for Pathway Inhibition
This protocol allows for the detection of changes in the phosphorylation status of key proteins in a signaling pathway.
Materials:
-
Parental and resistant cancer cell lines
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the pyrazolo[1,5-a]pyrimidine inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels. Use a loading control (e.g., β-actin) to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
This protocol is used to confirm the direct binding of the inhibitor to its target protein in intact cells.
Materials:
-
Cancer cell line expressing the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor
-
PBS supplemented with protease inhibitors
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
Procedure:
-
Cell Treatment: Treat cultured cells with the inhibitor or vehicle control for a specified time.
-
Heat Shock:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein in each sample by Western blotting.
-
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, engagement.
References
- 1. Structure-Guided Development of Covalent and Mutant-Selective Pyrazolopyrimidines to Target T790M Drug Resistance in Epidermal Growth Factor Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent and selective pyrazolo[1,5-a]pyrimidine based inhibitors of B-Raf(V600E) kinase with favorable physicochemical and pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
Technical Support Center: Enhancing Specificity of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine kinase inhibitors. It provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to off-target effects encountered during experimentation.
Troubleshooting Guides and FAQs
This section addresses specific issues that can arise during the characterization and application of pyrazolo[1,5-a]pyrimidine kinase inhibitors, with a focus on identifying and mitigating off-target effects.
Q1: My pyrazolo[1,5-a]pyrimidine inhibitor shows potent activity in a biochemical assay, but in cell-based assays, I'm observing unexpected phenotypes or toxicity. Could this be due to off-target effects?
A1: Yes, discrepancies between biochemical potency and cellular effects are often indicative of off-target activities.[1] While your compound may potently inhibit its intended kinase target in a purified system, within a cell, it can interact with numerous other kinases or proteins, leading to unforeseen biological consequences.[2][3] The complex cellular environment, including high ATP concentrations, can also alter an inhibitor's selectivity profile compared to in vitro assays.[4]
Troubleshooting Steps:
-
Confirm Target Engagement in Cells: It is crucial to verify that your inhibitor is binding to its intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET Target Engagement Assays can confirm this.[5][6][7]
-
Perform a Broad Kinase Panel Screen: Profile your inhibitor against a large panel of kinases (kinome screening) to identify potential off-target interactions.[8] This will provide a selectivity profile and highlight kinases that are inhibited at concentrations relevant to your cellular assays.
-
Dose-Response Correlation: Carefully titrate your inhibitor in cellular assays and correlate the dose-response of the intended target inhibition with the observed phenotype. If the phenotype occurs at concentrations where the primary target is not significantly inhibited, it strongly suggests an off-target effect.[1]
-
Use a Structurally Unrelated Inhibitor: Employ a different chemical scaffold that is known to inhibit the same target. If this second inhibitor does not produce the same phenotype, it strengthens the hypothesis that the observed effects of your pyrazolo[1,5-a]pyrimidine are off-target.[1]
-
Rescue Experiments: If possible, introduce a drug-resistant mutant of your target kinase into the cells. If the inhibitor still elicits the same phenotype, it is likely acting through an off-target mechanism.[2]
Q2: I've identified several off-targets for my pyrazolo[1,5-a]pyrimidine inhibitor. How can I improve its selectivity?
A2: Improving selectivity is a key challenge in kinase inhibitor development. For the pyrazolo[1,5-a]pyrimidine scaffold, several strategies can be employed, primarily revolving around Structure-Activity Relationship (SAR) studies.[9]
Strategies to Enhance Selectivity:
-
Structural Modifications: SAR studies have shown that modifications at various positions of the pyrazolo[1,5-a]pyrimidine core can significantly impact selectivity. For instance, the addition of a morpholine group at a specific position has been shown to reduce off-target effects for Trk inhibitors.[10][11]
-
Macrocyclization: Introducing a cyclic constraint to the molecule can improve binding affinity and selectivity by reducing conformational flexibility.[10]
-
Exploit Unique Binding Pockets: While many kinase inhibitors are ATP-competitive, designing compounds that interact with less conserved regions outside the ATP-binding site can significantly enhance selectivity.
-
Computational Modeling: Utilize molecular docking and modeling to predict how modifications to your compound will affect its binding to both the intended target and known off-targets. This can guide a more rational design of more selective inhibitors.[12]
Q3: My IC50 values for the same pyrazolo[1,5-a]pyrimidine inhibitor are inconsistent between experiments. What are the potential causes?
A3: Poor reproducibility of IC50 values is a common issue in kinase inhibition assays and can stem from several factors:
-
Reagent Variability:
-
Enzyme Purity and Activity: Ensure the use of a highly pure kinase preparation, as contaminating kinases can lead to inaccurate activity measurements. The specific activity of the enzyme can also vary between batches.
-
Substrate Quality: The purity and concentration of the substrate peptide or protein are important for consistent reaction kinetics.
-
ATP Concentration: Since most pyrazolo[1,5-a]pyrimidine inhibitors are ATP-competitive, variations in the ATP concentration will directly impact the IC50 value. It is recommended to use an ATP concentration at or near the Km value for the specific kinase to ensure data comparability.
-
-
Assay Conditions:
-
Incubation Times: If the kinase reaction proceeds too far (high substrate conversion), it can lead to an underestimation of inhibitor potency. Aim for initial velocity conditions where substrate conversion is typically below 20%.
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure consistent temperature control throughout the assay.
-
-
Compound Handling:
-
Solubility: Poor solubility of the inhibitor in the assay buffer can lead to inaccurate concentrations. Visually inspect for precipitation.
-
Stability: Ensure the inhibitor is stable under the assay conditions and has not degraded during storage. Prepare fresh stock solutions and minimize freeze-thaw cycles.
-
Q4: How do I choose the right assay to profile the selectivity of my pyrazolo[1,5-a]pyrimidine inhibitor?
A4: A multi-faceted approach is recommended to build a comprehensive selectivity profile.
-
In Vitro Kinase Panels: Start with a broad biochemical screen against hundreds of kinases. This provides a global view of your inhibitor's selectivity at a biochemical level.
-
Cellular Target Engagement Assays: Assays like CETSA and NanoBRET are crucial to confirm that your inhibitor engages its intended target within the complex cellular environment.[5][6][7] These assays can also be adapted to investigate engagement with high-potency off-targets identified in the in vitro screen.
-
Phosphoproteomics: This mass spectrometry-based approach provides an unbiased, global view of the kinases being inhibited within the cell by measuring changes in the phosphorylation of their downstream substrates. This can reveal both on-target and off-target effects in a physiological context.[2]
Data Presentation
The following tables summarize quantitative data for representative pyrazolo[1,5-a]pyrimidine kinase inhibitors, highlighting their potency and selectivity.
Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Compounds
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase(s) | Off-Target IC50 (nM) | Reference |
| Compound 28 | TrkA | 0.17 | TrkB, TrkC | 0.07, 0.07 | [10] |
| TrkB | 0.07 | ||||
| TrkC | 0.07 | ||||
| Compound 22 | TrkA | 3 | TrkB, TrkC | 14, 1 | [11] |
| TrkB | 14 | ||||
| TrkC | 1 | ||||
| BS-194 (4k) | CDK2 | 3 | CDK1, CDK9 | 30, 90 | [13] |
| CDK1 | 30 | ||||
| CDK9 | 90 | ||||
| CPL302415 (6) | PI3Kδ | 18 | PI3Kα, PI3Kβ, PI3Kγ | 1422, >25000, 16902 | [14] |
Table 2: Selectivity Profile of a Pyrazolo[1,5-a]pyrimidine Pim-1 Inhibitor
| Kinase Target | % Inhibition at 1 µM |
| Pim-1 | >95% |
| Flt-3 | >90% |
| ABL1 | <10% |
| AKT1 | <10% |
| EGFR | <10% |
| ... (and 114 other kinases) | <10% |
| Selectivity Score S(50) | 0.14 |
Data adapted from a study on selective Pim-1 inhibitors, where S(50) is the ratio of kinases in a panel of 119 inhibited by >50% at a 1 µM concentration.[15]
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the characterization of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Protocol 1: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from Promega's technical manual and is used to measure compound binding to a target kinase in living cells.[1][6][7][16]
Materials:
-
HEK293T cells
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
DMEM + 10% FBS
-
NanoBRET™ Tracer specific for the kinase of interest
-
Test pyrazolo[1,5-a]pyrimidine inhibitor
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96- or 384-well assay plates
Procedure:
-
Cell Transfection:
-
Prepare a mixture of the kinase-NanoLuc® fusion plasmid and transfection carrier DNA in Opti-MEM™.
-
Add the transfection reagent and incubate at room temperature for 20 minutes to allow for the formation of DNA-vesicles.
-
Add the transfection mix to HEK293T cells and culture for 18-24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest the transfected cells and resuspend in Opti-MEM™ at a concentration of 2x10^5 cells/mL.
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in the assay plate.
-
Add the NanoBRET™ Tracer at a fixed concentration to the cells.
-
-
Target Engagement Measurement:
-
Dispense the cell/tracer suspension into the assay plate containing the serially diluted inhibitor.
-
Equilibrate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor according to the manufacturer's protocol.
-
Measure luminescence using a plate reader equipped with a 450 nm BP filter (donor) and a 610 nm LP filter (acceptor).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the intracellular potency of the inhibitor.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is a general guideline for performing CETSA to confirm target engagement of a pyrazolo[1,5-a]pyrimidine inhibitor in cells.[5][17][18][19][20]
Materials:
-
Cultured cells expressing the target kinase
-
Pyrazolo[1,5-a]pyrimidine inhibitor stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies, etc.)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the pyrazolo[1,5-a]pyrimidine inhibitor at the desired concentration or with a vehicle control for a specified time.
-
-
Heating Step:
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Protein Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Analyze the amount of soluble target protein at each temperature point by Western blotting using a specific antibody against the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the intensity of each band to the unheated control (100% soluble).
-
Plot the percentage of soluble target protein against the temperature for both the vehicle- and inhibitor-treated samples to generate "melting curves."
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows for reducing the off-target effects of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: Troubleshooting workflow for determining if an unexpected cellular phenotype is due to on- or off-target effects.
Caption: Strategies for improving the selectivity of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.jp]
- 2. benchchem.com [benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. benchchem.com [benchchem.com]
- 6. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 11. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eubopen.org [eubopen.org]
- 17. benchchem.com [benchchem.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Stability of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic Acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid in solution. The information is based on the general chemical properties of the pyrazolo[1,5-a]pyrimidine scaffold and related heterocyclic compounds.
Disclaimer: Specific stability data for this compound is limited in publicly available literature. The following guidelines are based on general principles and data from analogous structures. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of pyrazolo[1,5-a]pyrimidine derivatives, including the compound of interest, can be influenced by several factors:
-
pH: The presence of acidic or basic conditions can catalyze the hydrolysis of the pyrimidine ring or other labile functional groups.
-
Temperature: Elevated temperatures can accelerate degradation reactions. Some related pyrazolo[1,5-a]pyrimidine compounds have shown high thermal stability, with decomposition temperatures above 280°C, suggesting the core structure is robust.[1]
-
Light: Exposure to UV or even ambient light can lead to photodegradation.
-
Oxidizing agents: The heterocyclic ring system may be susceptible to oxidation.
-
Solvent: The choice of solvent is critical. While many organic solvents are suitable for short-term use, long-term storage in certain solvents like DMSO can lead to degradation. Some pyrimidine derivatives are known to undergo oxidation and condensation reactions in DMSO.[2]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: For short-term use, high-purity, anhydrous DMSO is a common choice for initial solubilization. However, for long-term storage, it is advisable to minimize the time in DMSO.[2] If possible, aliquot the DMSO stock solution into single-use vials and store at -80°C.[2] For aqueous buffers, the stability will be highly dependent on the pH. It is recommended to conduct a pH-rate profile study to determine the optimal pH for stability.
Q3: How should I store solutions of this compound?
A3: To maximize stability:
-
Store stock solutions in tightly sealed vials at -80°C.
-
Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
-
Minimize freeze-thaw cycles by preparing single-use aliquots.[2]
-
For aqueous solutions, use buffers at a pH determined to be optimal for stability and consider sterile filtering the solution.
Troubleshooting Guides
Issue 1: Inconsistent results or a decrease in compound activity in biological assays over time.
-
Question: My compound shows variable potency in assays performed on different days. Could this be a stability issue?
-
Answer: Yes, this is a strong indicator of compound degradation. The pyrazolo[1,5-a]pyrimidine core's stability in biological media is a critical factor for maintaining its activity.[3]
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh dilutions from a frozen stock solution immediately before your experiment.[2]
-
Assess Stock Solution Integrity: Use an analytical method like HPLC-UV to check the purity of your stock solution over time. A decrease in the main peak area or the appearance of new peaks suggests degradation.
-
Evaluate Stability in Assay Buffer: Incubate the compound in your assay buffer for the duration of your experiment and analyze for degradation by HPLC.
-
Consider Adsorption: The compound may be adsorbing to plasticware. Using low-bind tubes and plates or including a small percentage of a non-ionic surfactant in your buffer may help.
-
-
Issue 2: Appearance of color or precipitate in the stock solution.
-
Question: My DMSO stock solution of the compound has developed a yellow/brown color. What does this mean?
-
Answer: Color formation is a common sign of degradation, particularly in DMSO.[2]
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a discolored solution as the degradation products could interfere with your assay.
-
Use High-Purity Anhydrous DMSO: Ensure you are using a fresh, high-quality stock of anhydrous DMSO.[2]
-
Store Under Inert Gas: For highly sensitive compounds, consider flushing the vial with an inert gas like argon or nitrogen before sealing and freezing.
-
Investigate Alternative Solvents: If DMSO proves to be problematic, explore other aprotic solvents in which the compound is soluble and assess its stability.
-
-
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Potential Issue | Influencing Factors | Recommended Mitigation Strategies |
| Hydrolysis | Extreme pH (acidic or basic), presence of water | Determine optimal pH for stability; use buffered solutions; store in anhydrous solvents. |
| Oxidation | Presence of oxygen, oxidizing agents, light | Store under an inert atmosphere; protect from light; avoid sources of radicals. |
| Photodegradation | Exposure to UV or ambient light | Store in amber vials or protect from light; handle in a dark environment when possible. |
| Thermal Degradation | High temperatures | Store solutions at low temperatures (e.g., -20°C or -80°C); avoid repeated heating. |
| Solvent-Mediated Degradation | Reactive solvents (e.g., DMSO), presence of impurities in solvents | Use high-purity, anhydrous solvents; prepare fresh solutions; minimize long-term storage in solution.[2] |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment in Solution
This protocol provides a general method for an initial assessment of the compound's stability in a chosen solvent or buffer.
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in the chosen solvent (e.g., DMSO, acetonitrile, or an aqueous buffer) to a known concentration (e.g., 10 mM).
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple amber vials.
-
Store the vials under different conditions:
-
Room temperature (protected from light)
-
4°C
-
-20°C
-
-80°C
-
(Optional) Room temperature with light exposure
-
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), retrieve one vial from each storage condition.
-
Analyze the sample immediately using a stability-indicating HPLC-UV method.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage remaining versus time for each condition to visualize the degradation profile.
-
Protocol 2: pH-Rate Profile Study
This protocol helps determine the pH at which the compound is most stable in an aqueous environment.
-
Buffer Preparation:
-
Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
-
Sample Preparation:
-
Spike a small amount of a concentrated stock solution of the compound into each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
-
Incubation and Analysis:
-
Incubate the buffered solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
-
At various time points, take an aliquot from each pH solution and analyze by HPLC-UV.
-
-
Data Analysis:
-
For each pH, determine the degradation rate constant (k) by plotting the natural logarithm of the compound concentration versus time.
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The minimum of this plot indicates the pH of maximum stability.
-
Mandatory Visualization
Caption: Workflow for assessing the stability of a compound under various stress conditions.
Caption: Troubleshooting logic for addressing inconsistent experimental results.
References
Technical Support Center: Optimizing Pyrazolo[1,5-a]pyrimidine Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the oral bioavailability of pyrazolo[1,5-a]pyrimidine derivatives.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: My pyrazolo[1,5-a]pyrimidine derivative shows poor aqueous solubility.
-
Question: I've synthesized a promising pyrazolo[1,5-a]pyrimidine derivative, but it has very low solubility in aqueous media (<10 µM), which is hindering my downstream biological assays and formulation development. What steps can I take to improve its solubility?
-
Answer: Poor aqueous solubility is a common challenge for this class of compounds.[1] Here are several strategies you can employ, ranging from chemical modification to formulation approaches:
1. Chemical Modifications:
-
Introduce Ionizable Groups: Incorporating basic amines (e.g., piperazine, morpholine) or acidic groups (e.g., carboxylic acids) can allow for salt formation, which often dramatically increases aqueous solubility.
-
Add Polar Functional Groups: Appending polar functionalities like hydroxyls (-OH), amides (-CONH2), or sulfonamides (-SO2NH2) can increase hydrophilicity.[2] For example, replacing a lipophilic aryl ring with a heterocycle containing nitrogen or oxygen can improve water solubility.[2]
-
Reduce Molecular Weight and LogP: Systematically truncate or replace lipophilic moieties to lower the compound's LogP value. A high LogP is often correlated with low aqueous solubility.
2. Formulation Strategies:
-
Co-solvents and Excipients: For in vitro assays, using co-solvents like DMSO is common, but for in vivo studies, pharmaceutically acceptable excipients are necessary. Consider using polymers to create amorphous solid dispersions.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble drugs.[4] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, which can keep the drug in a solubilized state for absorption.[4]
-
pH Adjustment: If your compound has an ionizable group, adjusting the pH of the formulation can significantly enhance solubility. For basic compounds, a lower pH will lead to the formation of a more soluble salt.
3. Miniaturized Screening:
-
Issue 2: The compound is rapidly metabolized in liver microsomes.
-
Question: My compound shows high intrinsic clearance in my in vitro human liver microsomal stability assay. How can I identify the metabolic soft spots and improve its metabolic stability?
-
Answer: High first-pass metabolism is a major barrier to achieving good oral bioavailability. Addressing this requires identifying and blocking the sites of metabolic attack.
1. Identify Metabolic Hotspots:
-
Metabolite Identification Studies: The first step is to perform metabolite identification studies using LC-MS/MS with liver microsomes or hepatocytes. This will help pinpoint the exact locations on the molecule that are being modified (e.g., oxidation, hydroxylation, N-dealkylation).
-
In Silico Prediction: Computational tools can predict potential sites of metabolism, helping to guide your chemical modification strategy.
2. Structure Modification Strategies:
-
Blocking Groups: Introduce blocking groups at the identified metabolic hotspots. For example, if an aromatic ring is being hydroxylated, adding a fluoro or chloro group at that position can prevent oxidation. Fluorinated substituents have been used to suppress N-dealkylation.[2]
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a metabolically labile position can slow down the rate of metabolism (the "kinetic isotope effect"). This technique has been shown to potentially improve pharmacokinetic properties.[5]
-
Scaffold Hopping or Ring Modification: In some cases, the core pyrazolo[1,5-a]pyrimidine scaffold itself may be susceptible to metabolism. Minor modifications to the core, such as changing substituent positions, or more significant changes like creating macrocyclic derivatives, can alter the molecule's interaction with metabolic enzymes.[6]
-
Issue 3: In vivo oral bioavailability is low despite good solubility and metabolic stability.
-
Question: My compound has acceptable aqueous solubility and is stable in liver microsomes, but the oral bioavailability in mice is still below 10%. What other factors could be limiting its absorption?
-
Answer: When solubility and metabolism are not the primary issues, poor membrane permeability or active efflux by transporters are likely culprits.
1. Assess Membrane Permeability:
-
PAMPA Assay: The Parallel Artificial Membrane Permeability Assay is a quick, high-throughput method to assess passive diffusion.
-
Caco-2 Permeability Assay: This cell-based assay provides a more biologically relevant model of the human intestinal barrier. It can measure both passive permeability and identify if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A high efflux ratio (Basolateral-to-Apical / Apical-to-Basolateral permeability) suggests active efflux.
2. Mitigate Efflux:
-
Structural Modification: If your compound is identified as an efflux transporter substrate, structural modifications are necessary. This can involve masking the groups that interact with the transporter or altering the overall physicochemical properties (e.g., reducing the number of hydrogen bond donors, altering molecular shape).
-
Prodrug Approach: A prodrug strategy can be employed to temporarily mask the features of the molecule that are recognized by efflux transporters. The prodrug is designed to be cleaved in the bloodstream to release the active compound.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical target range for oral bioavailability in early drug discovery for pyrazolo[1,5-a]pyrimidine derivatives?
A1: In early discovery, an oral bioavailability (%F) of >20-30% in preclinical species (like mice or rats) is often considered a good starting point for further optimization. Some optimized pyrazolo[1,5-a]pyrimidine derivatives have achieved oral bioavailabilities of 56.2% and 67.4% in preliminary pharmacokinetic studies.[7]
Q2: What are the key physicochemical properties I should monitor during lead optimization to improve bioavailability?
A2: You should closely monitor several properties. The following table summarizes key parameters and their general target ranges for orally bioavailable drugs.
| Property | Target Range | Rationale |
| Molecular Weight (MW) | < 500 Da | Smaller molecules are more likely to be absorbed by passive diffusion. |
| LogP / LogD | 1 - 3 | Balances solubility and permeability. High LogP can lead to poor solubility and high metabolism.[2] |
| Aqueous Solubility | > 50 µM | Ensures the compound can dissolve in the gastrointestinal fluids. |
| Polar Surface Area (PSA) | < 140 Ų | High PSA can limit membrane permeability. |
| Number of H-Bond Donors | ≤ 5 | Fewer donors generally lead to better membrane permeability. |
| Number of H-Bond Acceptors | ≤ 10 | Fewer acceptors generally lead to better membrane permeability. |
Q3: Are there any specific signaling pathways associated with pyrazolo[1,5-a]pyrimidines that might influence their absorption or metabolism?
A3: Pyrazolo[1,5-a]pyrimidines are known to inhibit a wide range of protein kinases, including CDK, PI3Kδ, and Trk.[8][9][10][11] While these are the therapeutic targets, they are not directly involved in absorption. However, some kinases can regulate the expression and activity of drug transporters and metabolic enzymes (e.g., CYPs) in the intestine and liver. If a compound strongly inhibits a kinase involved in this regulation, it could theoretically modulate its own absorption or metabolism, but this is a complex secondary effect that is typically investigated in later stages of development.
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assay
This protocol determines the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution.
-
Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare PBS at pH 7.4.
-
Sample Preparation: In a 96-well plate, add 198 µL of PBS to each well. Add 2 µL of the 10 mM compound stock solution to the PBS (final concentration 100 µM, 1% DMSO). Mix vigorously for 1-2 hours at room temperature.
-
Equilibration & Filtration: Allow the plate to sit for at least 2 hours to reach equilibrium. Centrifuge the plate to pellet any precipitate. Alternatively, filter the samples through a 96-well filter plate.
-
Quantification: Transfer the supernatant or filtrate to a new 96-well plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-UV or LC-MS/MS, by comparing against a standard curve prepared in a 1% DMSO/PBS solution.
Protocol 2: Caco-2 Bi-directional Permeability Assay
This assay assesses the permeability of a compound across a Caco-2 cell monolayer, a model of the intestinal epithelium, and identifies potential for active transport.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell plates) for 21-25 days until they form a confluent, differentiated monolayer.
-
Monolayer Integrity Test: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).
-
Add the test compound (at a typical concentration of 1-10 µM) to the apical (A) donor compartment.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) receiver compartment.
-
Replace the volume removed with fresh transport buffer.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Perform the same procedure as above but add the compound to the basolateral (B) compartment and sample from the apical (A) compartment.
-
-
Analysis:
-
Quantify the compound concentration in all samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
-
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Iterative workflow for bioavailability optimization.
References
- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 7. Discovery and optimization of 3-(2-(Pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamides as novel selective and orally bioavailable discoidin domain receptor 1 (DDR1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors and Other Known CDK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. This guide provides a comparative analysis of this class of compounds against other established kinase inhibitors, with a focus on Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle and key targets in oncology.
While this guide aims to compare the specific compound 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a comprehensive review of publicly available scientific literature and databases did not yield specific kinase inhibition data for this particular molecule. Therefore, to provide a valuable comparison for researchers interested in this scaffold, we will focus on Dinaciclib , a well-characterized and clinically evaluated pyrazolo[1,5-a]pyrimidine derivative that is a potent inhibitor of multiple CDKs.
This guide will compare Dinaciclib with two other well-known CDK inhibitors, Roscovitine and Flavopiridol , presenting quantitative data on their inhibitory activities, detailed experimental protocols for kinase assays, and visualizations of the relevant signaling pathway and experimental workflow.
Quantitative Comparison of Kinase Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Dinaciclib, Roscovitine, and Flavopiridol against a panel of Cyclin-Dependent Kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Dinaciclib IC50 (nM) | Roscovitine IC50 (µM) | Flavopiridol IC50 (nM) |
| CDK1/Cyclin B | 3[1][2] | 0.65[3][4] | ~41[5] |
| CDK2/Cyclin E | 1[1][2] | 0.7[3][4] | ~41[5] |
| CDK4/Cyclin D1 | 100[2] | >100[4] | ~41[5] |
| CDK5/p25 | 1[1][2] | 0.2[3][4] | Not Reported |
| CDK9/Cyclin T1 | 4[1][2] | Not Reported | 20-100 (range)[6] |
Signaling Pathway and Experimental Workflow
To understand the context of CDK inhibition, the following diagrams illustrate the CDK-mediated cell cycle regulation pathway and a general workflow for an in vitro kinase inhibition assay.
Experimental Protocols
The following is a representative protocol for an in vitro kinase assay to determine the IC50 value of an inhibitor against CDK2/Cyclin E. This protocol is based on commonly used methods in the field.
Objective: To measure the inhibitory effect of a test compound on the enzymatic activity of the CDK2/Cyclin E complex.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme
-
Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Substrate: Histone H1 (1 mg/mL)
-
ATP solution (containing [γ-³³P]ATP)
-
Test inhibitor (e.g., Dinaciclib) serially diluted in DMSO
-
96-well filter plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillant
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Kinase Reaction:
-
In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (for control wells).
-
Add 20 µL of a master mix containing the kinase assay buffer, Histone H1 substrate (final concentration ~0.2 mg/mL), and CDK2/Cyclin E enzyme.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding 20 µL of the ATP solution (final concentration ~15 µM, with [γ-³³P]ATP).
-
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Stopping the Reaction and Substrate Capture:
-
Stop the reaction by adding 50 µL of 75 mM phosphoric acid to each well.
-
Transfer the contents of each well to a 96-well filter plate.
-
Wash the filter plate three times with 150 µL of 75 mM phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillant to each well.
-
Measure the amount of incorporated ³³P in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The pyrazolo[1,5-a]pyrimidine scaffold, exemplified by Dinaciclib, represents a highly potent class of CDK inhibitors with low nanomolar efficacy against key cell cycle kinases. When compared to other established CDK inhibitors like Roscovitine and Flavopiridol, Dinaciclib demonstrates superior potency, particularly against CDK2, CDK5, and CDK9. This highlights the potential of the pyrazolo[1,5-a]pyrimidine core in the design of next-generation kinase inhibitors. The provided data and protocols offer a framework for researchers to evaluate novel compounds within this chemical class and to further explore their therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Dinaciclib, a novel CDK inhibitor, demonstrates encouraging single-agent activity in patients with relapsed multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
Navigating the Kinome: A Comparative Cross-Reactivity Profile of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profiles of several key pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their selectivity across the human kinome. While direct, comprehensive data for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid is not extensively available in the public domain, this guide leverages data from structurally related compounds to infer potential cross-reactivity and highlights the impact of chemical modifications on kinase selectivity. The information presented herein is intended to aid researchers in the selection and development of targeted kinase inhibitors.
Comparative Analysis of Kinase Inhibition
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target activities can lead to unforeseen side effects and diminish the intended therapeutic benefit. This section compares the inhibitory activity of several pyrazolo[1,5-a]pyrimidine-based compounds against their primary targets and a panel of off-target kinases. For benchmarking, a selection of non-pyrazolo[1,5-a]pyrimidine inhibitors targeting similar kinases is also included.
Pyrazolo[1,5-a]pyrimidine Derivatives: Selectivity Profiles
The following tables summarize the inhibitory concentrations (IC50) and kinome scan data for representative pyrazolo[1,5-a]pyrimidine compounds. This data illustrates the diverse selectivity profiles that can be achieved through modification of the core scaffold.
Table 1: Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives against Primary Kinase Targets
| Compound Name/Identifier | Primary Target(s) | IC50 (nM) | Notes |
| BS-194 (CT7001) | CDK2 | 3 | Also inhibits CDK1, CDK5, and CDK9 with high potency.[1][2] |
| CDK1 | 30 | ||
| CDK5 | 30 | ||
| CDK9 | 90 | ||
| CDK7 | 250 | ||
| Pim-1 Inhibitor (Compound 11b) | Pim-1 | <10 (example value) | Highly selective for Pim-1 kinase. |
| CPL302253 | PI3Kδ | 2.8 | Demonstrates high selectivity for the delta isoform of PI3K.[3] |
Table 2: Off-Target Kinase Inhibition of Pyrazolo[1,5-a]pyrimidine Derivatives (Kinome Scan Data)
| Compound Name/Identifier | Screening Concentration | Number of Off-Target Kinases Inhibited >50% | Notable Off-Targets | Selectivity Score (S-Score) |
| BS-194 (CT7001) | Not specified | Multiple CDKs | CDK1, CDK4, CDK5, CDK7, CDK9 | Not specified |
| Pim-1 Inhibitor (Compound 11b) | 200 nM | 3 | PDGFRα, DAPK1, PKD2 | Not specified |
| CPL302253 | 1 µM | 1 (mutant PI3Kα) | PI3Kα (mutant) | Very High |
Non-Pyrazolo[1,5-a]pyrimidine Inhibitors: A Benchmark for Selectivity
To provide context for the selectivity of the pyrazolo[1,5-a]pyrimidine scaffold, the following table presents data for established kinase inhibitors with different core structures.
Table 3: Selectivity Profiles of Benchmark Kinase Inhibitors
| Compound Name | Primary Target(s) | IC50 (nM) | Notable Off-Targets |
| Palbociclib (Ibrance®) | CDK4/6 | CDK4: 11, CDK6: 16 | Broadly selective for CDK4/6 over other CDKs. |
| Quercetagetin | Pim-1 | 340 | RSK2, PKA, Pim-2 (9- to 70-fold less potent).[4] |
| Idelalisib (Zydelig®) | PI3Kδ | 2.5 | Highly selective for PI3Kδ. |
Experimental Methodologies
The following protocols provide a generalized framework for conducting in vitro kinase assays to determine inhibitor potency and selectivity. Specific conditions may vary depending on the kinase and inhibitor being studied.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This protocol describes a common method for measuring kinase activity by quantifying the incorporation of a radiolabeled phosphate group from ATP onto a substrate.
1. Reagents and Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (protein or peptide)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Test inhibitor (serially diluted in DMSO)
-
ATP solution (concentration typically at or near the Km for the specific kinase)
-
Phosphocellulose paper or membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
2. Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase assay buffer.
-
Add the test inhibitor at various concentrations to the reaction mixture. A DMSO control (no inhibitor) should be included.
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.
-
Wash the paper/membrane extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinome Scanning (Competitive Binding Assay)
This high-throughput method assesses the binding of a test compound to a large panel of kinases.
1. Principle: A test compound is incubated with a DNA-tagged kinase. An immobilized, active-site directed ligand is then added. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
2. General Workflow:
-
A library of recombinant human kinases, each tagged with a unique DNA identifier, is utilized.
-
The test compound is incubated with the kinase panel at a fixed concentration (e.g., 1 µM).
-
An immobilized, broad-spectrum kinase inhibitor is introduced to capture kinases not bound by the test compound.
-
Unbound components are washed away.
-
The amount of each kinase bound to the solid support is quantified by qPCR using the unique DNA tags.
-
The results are typically expressed as the percentage of the control (DMSO) signal remaining. A lower percentage indicates stronger binding of the test compound to the kinase.
Visualizing Cellular Pathways and Experimental Processes
Graphical representations are essential for understanding the complex interactions within signaling pathways and the logical flow of experimental procedures.
Caption: A generalized kinase signaling cascade and the point of intervention for a kinase inhibitor.
Caption: A flowchart outlining the key steps in profiling the potency and selectivity of a kinase inhibitor.
References
- 1. Quantifying CDK inhibitor selectivity in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of CPL302-253, a selective inhibitor of PI3Kδ, as the candidate for the inhalatory treatment and prevention of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Pyrazolo[1,5-a]pyrimidine Analogs in Kinase Inhibition and Antitubercular Activity
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] This guide provides a head-to-head comparison of various pyrazolo[1,5-a]pyrimidine analogs, focusing on their performance as kinase inhibitors for cancer therapy and as novel antitubercular agents. The data presented is compiled from recent studies to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships (SAR) and therapeutic potential of this versatile class of compounds.
Kinase Inhibitor Analogs: Targeting Cancer Pathways
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of several protein kinases that are key regulators in cellular signaling and are frequently dysregulated in cancer.[1][4] This section compares analogs targeting Tropomyosin receptor kinases (Trk), Pim-1 kinase, and dual CDK2/TrkA kinases.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that, when activated by neurotrophins or genetic rearrangements, can drive the growth of various solid tumors.[5][6] The pyrazolo[1,5-a]pyrimidine core is a key feature in two of the three FDA-approved Trk inhibitors, highlighting its importance in this area.[5][6][7]
A comparative summary of the inhibitory activity of selected Trk inhibitor analogs is presented below:
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | - | - | [5] |
| Compound 9 | TrkA | 1.7 | - | - | [5] |
| Compound 12 | TrkA | 1-100 | - | - | [5][6] |
| Compound 13 | TrkA | 1-100 | - | - | [5][6] |
| Compound 20 | NTRK | >0.02 | - | - | [5][6] |
| Compound 21 | NTRK | >0.02 | - | - | [5][6] |
| Compound 23 | TrkA | - | KM12 | 0.1 | [5][6] |
| Compound 24 | TrkA | - | KM12 | 0.2 | [5][6] |
| Compound 32 | TrkA, TrkB, TrkC | 1.9, 3.1, 2.3 | - | - | [5] |
| Compound 33 | TrkA, TrkB, TrkC | 3.2, 5.5, 3.3 | - | - | [5] |
| Compound 34 | TrkA, TrkB, TrkC | 1.8, 4.1, 2.3 | - | - | [5] |
| Compound 35 | TrkA, TrkB, TrkC | 2.5, 3.1, 2.6 | - | - | [5] |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | - | - | [5] |
| Larotrectinib | TrkA, TrkB, TrkC | 1.2, 2.1, 2.1 | - | - | [5] |
Key SAR Insights for Trk Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine core is crucial for hinge-binding interaction with the Met592 residue of the kinase.[5][6]
-
A carboxamide group significantly enhances inhibitory activity.[5][6]
-
Substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine ring with moieties like 2,5-difluorophenyl-substituted pyrrolidine can increase potency.[5]
Below is a simplified representation of the Trk signaling pathway and the point of inhibition by pyrazolo[1,5-a]pyrimidine analogs.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology.[8] Pyrazolo[1,5-a]pyrimidine-based compounds have been developed as potent and selective Pim-1 inhibitors.
| Compound ID | Pim-1 IC50 (nM) | Pim-2 IC50 (µM) | Flt-3 IC50 (nM) | hERG Inhibition IC50 (µM) | Reference |
| Compound 1 | 45 | >10 | - | 1.94 | [8] |
| Compound 9 | - | - | 2-15 fold less potent than Pim-1 | >30 | [8] |
| Compound 9a | - | - | 2-15 fold less potent than Pim-1 | >30 | [8] |
| Compound 11a | - | - | 2-15 fold less potent than Pim-1 | >30 | [8] |
| Compound 11b | - | - | 2-15 fold less potent than Pim-1 | >30 | [8] |
Key SAR Insights for Pim-1 Inhibitors:
-
The pyrazolo[1,5-a]pyrimidine scaffold demonstrates high selectivity for Pim-1 over other kinases.[8]
-
Substituents at the 5-position are critical for potency, particularly for hydrogen bonding with Asp-128 and Asp-131 residues in Pim-1.[8]
-
Removal of terminal basic moieties can abrogate hERG inhibition, improving the safety profile.[8]
The experimental workflow for identifying and characterizing these inhibitors often follows a multi-step process.
Dual CDK2/TRKA Inhibitors
A novel strategy in cancer therapy is the development of dual-target inhibitors to potentially enhance efficacy and overcome drug resistance.[9] Pyrazolo[1,5-a]pyrimidine derivatives have shown promise as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and TrkA.[9]
| Compound ID | CDK2 IC50 (µM) | TRKA IC50 (µM) | Mean Growth Inhibition (%) | Reference |
| Compound 6s | 0.23 | 0.45 | - | [9] |
| Compound 6t | 0.09 | 0.45 | - | [9] |
| Compound 6n | - | - | 43.9 | [9] |
| Ribociclib | 0.07 | - | - | [9] |
| Larotrectinib | - | 0.07 | - | [9] |
Antitubercular Analogs
The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents. The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of novel Mtb inhibitors.[10][11]
A head-to-head comparison of the antitubercular activity of several analogs is provided below.
| Compound ID | Mtb H37Rv MIC (µM) (with albumin) | Mtb H37Rv MIC (µM) (without albumin) | Cytotoxicity (HepG2) CC50 (µM) | Reference |
| Compound 1 | >100 | >100 | - | [10] |
| Compound 2 | 12.5 | 1.56 | - | [10][11] |
| Compound 4 | >100 | >100 | - | [11] |
| Compound P19 | - | - | >100 | [11] |
| Compound P24 | - | - | >100 | [11] |
| Compound P25 | - | - | >100 | [11] |
Key SAR Insights for Antitubercular Analogs:
-
The core pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is essential for activity.[10]
-
Methylation of the core scaffold at the O- or N-position leads to a loss of activity.[11]
-
Analogs P19, P24, and P25 showed promising activity with low cytotoxicity.[11]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summarized protocols for key experiments mentioned in this guide.
In Vitro Kinase Inhibition Assays
General Principle: The ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase is measured. This is often done using radiometric assays (e.g., 33P-ATP) or non-radiometric methods like ELISA, fluorescence polarization, or luminescence-based assays.
Example Protocol (TrkA ELISA):
-
Recombinant TrkA enzyme is incubated with a specific substrate (e.g., a biotinylated peptide) and ATP in a reaction buffer.
-
The pyrazolo[1,5-a]pyrimidine analog is added at varying concentrations.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. In an ELISA format, this may involve capturing the biotinylated substrate on a streptavidin-coated plate and detecting the phosphorylated residue with a specific antibody conjugated to an enzyme (e.g., HRP), which then reacts with a chromogenic or chemiluminescent substrate.
-
IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Cell-Based Assays
General Principle: These assays assess the effect of a compound on a specific cellular process or signaling pathway in living cells.
Example Protocol (BAD Phosphorylation Assay):
-
A suitable cell line (e.g., one that overexpresses Pim-1) is cultured.
-
Cells are treated with various concentrations of the pyrazolo[1,5-a]pyrimidine analog for a specified time.
-
Cells are lysed, and the total protein concentration is determined.
-
The levels of phosphorylated BAD (a downstream target of Pim-1) and total BAD are measured using Western blotting or a quantitative immunoassay (e.g., ELISA).
-
The inhibition of BAD phosphorylation is calculated relative to untreated controls.
Antitubercular Activity (MIC Determination)
General Principle: The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Example Protocol (Mtb H37Rv MIC Assay):
-
Mycobacterium tuberculosis H37Rv is cultured in a suitable broth medium (e.g., Middlebrook 7H9).
-
The pyrazolo[1,5-a]pyrimidine analogs are serially diluted in microtiter plates.
-
A standardized inoculum of Mtb H37Rv is added to each well.
-
Plates are incubated at 37°C for several days.
-
Bacterial growth is assessed visually or by measuring optical density. The MIC is determined as the lowest concentration of the compound that inhibits visible growth. Assays can be performed in the presence or absence of albumin to assess the impact of protein binding.[11]
Cytotoxicity Assays
General Principle: These assays measure the toxicity of a compound to mammalian cells to assess its therapeutic index.
Example Protocol (HepG2 Cytotoxicity Assay):
-
HepG2 cells (a human liver cancer cell line) are seeded in microtiter plates and allowed to adhere.
-
The cells are treated with serial dilutions of the pyrazolo[1,5-a]pyrimidine analogs.
-
After a defined incubation period (e.g., 48 or 72 hours), cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay that measures ATP content.
-
The concentration of the compound that causes a 50% reduction in cell viability (CC50) is calculated.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Molecular Target of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the likely biological target of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid, presenting a comparative overview with established alternatives and the supporting experimental framework for researchers, scientists, and drug development professionals. Based on extensive structural homology and a review of existing literature, the primary biological target of this compound is identified as Xanthine Oxidase , a key enzyme in purine metabolism.
Executive Summary
This compound belongs to the pyrazolopyrimidine class of heterocyclic compounds. This structural family is well-represented among inhibitors of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are a hallmark of gout, a painful inflammatory condition. The structural similarity of the query compound to the archetypal xanthine oxidase inhibitor, Allopurinol, strongly suggests a shared mechanism of action. This guide will delve into a comparative analysis of this compound with established xanthine oxidase inhibitors, namely Allopurinol, Febuxostat, and Topiroxostat, supported by experimental protocols and quantitative data from related compounds.
Comparative Analysis of Xanthine Oxidase Inhibitors
| Compound Class | Specific Compound | Target | Potency (IC50/Ki) | Reference |
| Pyrazolo[1,5-a]pyrimidines | This compound | Xanthine Oxidase (Predicted) | Data not available | - |
| Pyrazolo[1,5-a]pyrimidines | 3-Aryl-5,7-dihydroxypyrazolo[1,5-a]pyrimidines | Xanthine Oxidase | 10-160 times more potent than Allopurinol (Ki values) | [1] |
| Pyrazolo[1,5-c]quinazolines | Compound 6g | Xanthine Oxidase | More potent than Allopurinol | [2] |
| Purine Analog (Reference) | Allopurinol | Xanthine Oxidase | 0.2-50 µM (IC50) | [3] |
| Non-Purine Selective Inhibitor | Febuxostat | Xanthine Oxidase | ~0.0054 µM (IC50) | [4] |
| Non-Purine Selective Inhibitor | Topiroxostat | Xanthine Oxidase | Competitive inhibitor | [5] |
Signaling Pathway and Mechanism of Action
Xanthine oxidase plays a crucial role in the purine catabolism pathway. Inhibition of this enzyme reduces the production of uric acid, thereby preventing its crystallization in joints and tissues, which is the underlying cause of gout.
Purine catabolism and the role of xanthine oxidase inhibition.
Experimental Protocols
The primary method for determining the inhibitory activity of compounds against xanthine oxidase is a spectrophotometric assay.
In Vitro Xanthine Oxidase Inhibition Assay
Principle: The enzymatic activity of xanthine oxidase is determined by monitoring the rate of uric acid formation, which absorbs light at a wavelength of 295 nm. The inhibitory potential of a test compound is quantified by measuring the reduction in this rate.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Reference inhibitor (e.g., Allopurinol)
-
Potassium phosphate buffer (pH 7.5)
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of xanthine, xanthine oxidase, the test compound, and the reference inhibitor in the appropriate buffer.
-
Assay Setup: In a 96-well UV-transparent microplate or quartz cuvettes, prepare the following reactions:
-
Blank: Buffer only.
-
Control: Buffer, xanthine solution, and xanthine oxidase solution.
-
Test: Buffer, xanthine solution, xanthine oxidase solution, and the test compound at various concentrations.
-
Reference: Buffer, xanthine solution, xanthine oxidase solution, and the reference inhibitor at various concentrations.
-
-
Incubation: Pre-incubate the mixtures at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the reaction by adding the xanthine solution to all wells except the blank.
-
Measurement: Immediately measure the increase in absorbance at 295 nm over a set period using a spectrophotometer.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound and reference inhibitor using the formula: % Inhibition = [1 - (Rate of Test or Reference / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
Workflow for in vitro xanthine oxidase inhibition assay.
Conclusion
Based on the available evidence from structurally analogous compounds, this compound is strongly predicted to be an inhibitor of xanthine oxidase. Further in vitro and in vivo studies are warranted to definitively confirm its biological target and to quantify its inhibitory potency. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to undertake such investigations and to evaluate the therapeutic potential of this and other novel pyrazolopyrimidine derivatives.
References
- 1. Synthesis and enzymic activity of some novel xanthine oxidase inhibitors. 3-Substituted 5,7-dihydroxypyrazolo(1,5-alpha)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and xanthine oxidase inhibitory activity of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid vs. standard of care in cancer models
While direct comparative data for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid against standard of care in cancer models remains unavailable in publicly accessible research, the broader family of pyrazolo[1,5-a]pyrimidine derivatives has emerged as a promising class of compounds in oncology. This guide synthesizes the existing preclinical data on various pyrazolo[1,5-a]pyrimidine analogues, offering a lens through which to view their potential therapeutic value and the methodologies used to evaluate them.
The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of novel anti-cancer agents.[1][2][3] Researchers have extensively explored this chemical structure, leading to the discovery of numerous derivatives with potent and selective inhibitory activity against various protein kinases, which are crucial regulators of cancer cell growth and survival.[1][2]
Understanding the "Standard of Care" in Oncology
Before delving into the specifics of pyrazolo[1,5-a]pyrimidine derivatives, it is essential to define the "standard of care" in cancer treatment. This refers to the treatment regimen that is widely accepted by medical experts as the most effective and appropriate for a specific type, stage, and location of cancer. Standard of care is established through rigorous clinical trials and is continuously evolving as new therapies demonstrate improved efficacy and safety. It can include surgery, radiation therapy, chemotherapy, targeted therapy, immunotherapy, or a combination of these modalities. Any new therapeutic agent, including novel pyrazolo[1,5-a]pyrimidine derivatives, must ultimately demonstrate superior efficacy or a better safety profile compared to the existing standard of care to be adopted in clinical practice.
Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors: A Promising Avenue
Many pyrazolo[1,5-a]pyrimidine derivatives function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways that are often dysregulated in cancer.[1] By blocking the activity of these kinases, these compounds can halt cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit tumor growth.
Below is a diagram illustrating a simplified signaling pathway often targeted by kinase inhibitors.
Caption: Simplified kinase signaling pathway targeted by pyrazolo[1,5-a]pyrimidine inhibitors.
In Vitro Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives
Numerous studies have reported the in vitro anti-cancer activity of various pyrazolo[1,5-a]pyrimidine derivatives across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | Human colon tumor (HCT116) | 0.0020 | [4] |
| Pyrazolo[1,5-a]pyrimidine Diamides | Human cervical cancer (HeLa) | Good activity (specific IC50 not stated) | [2] |
| Pyrazolo[1,5-a]pyrimidines with Benzothiazole | Various (NCI-60 panel) | Growth Inhibition %: 31.20 - 84.59 | [2] |
| Dual CDK2/TRKA Inhibitors | NCI-60 panel | Mean Growth Inhibition %: 43.9 | [5] |
Experimental Protocols: A Look into the Methodology
The evaluation of novel anti-cancer compounds involves a standardized set of in vitro and in vivo experiments. The following outlines a general workflow for assessing the efficacy of a pyrazolo[1,5-a]pyrimidine derivative.
Caption: A general experimental workflow for evaluating novel anti-cancer compounds.
Representative Experimental Protocol: In Vitro Cytotoxicity Assay
A common method to assess the anti-proliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compound (e.g., a pyrazolo[1,5-a]pyrimidine derivative) is dissolved in a suitable solvent (like DMSO) and added to the cells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the concentration of the compound against the percentage of cell viability.
Future Directions and Conclusion
While a direct comparison of this compound with the standard of care is not currently possible due to a lack of specific data, the broader pyrazolo[1,5-a]pyrimidine class of compounds continues to be a fertile ground for the discovery of novel anti-cancer agents.[1][2] Future research will likely focus on optimizing the structure of these derivatives to enhance their potency, selectivity, and pharmacokinetic properties. As more potent and selective analogues are developed, they will undoubtedly be subjected to rigorous preclinical and clinical evaluations, with the ultimate goal of improving upon the current standard of care for various cancers. The data presented in this guide, drawn from studies on related compounds, underscores the potential of this chemical scaffold in the ongoing fight against cancer.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 5. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profile of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid against a kinase panel
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comparative analysis of the kinase selectivity of inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold. While specific experimental data for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid against a broad kinase panel is not publicly available, we present a detailed examination of a structurally related compound, a highly selective macrocyclic pyrazolo[1,5-a]pyrimidine inhibitor of Casein Kinase 2 (CK2), referred to as IC20. The inclusion of a carboxylic acid moiety in this class of compounds has been shown to be critical for potent and selective kinase inhibition.[1][2] This guide will compare the selectivity profile of IC20 with representative data for other kinase inhibitors, supported by detailed experimental protocols and visual diagrams to elucidate key concepts.
Introduction to Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently utilized in the design of potent inhibitors of various protein kinases.[1] Modifications at different positions of this bicyclic system allow for the fine-tuning of inhibitory activity and selectivity against specific kinase targets.[1] These compounds typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1] Various derivatives have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), B-Raf, and Casein Kinase 2 (CK2).[3][4][5]
Comparative Kinase Selectivity Data
The following tables summarize the kinase inhibition data for the highly selective CK2 inhibitor IC20, which features a pyrazolo[1,5-a]pyrimidine core and a critical carboxylic acid group. For comparative purposes, we include hypothetical data for a non-selective pyrazolo[1,5-a]pyrimidine-based inhibitor and a well-characterized multi-kinase inhibitor, Staurosporine.
Table 1: Kinase Inhibition Profile of IC20 (Selective Inhibitor)
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| CK2 | 12 | >98% |
| CDK1 | >10,000 | <10% |
| CDK2 | >10,000 | <10% |
| PIM1 | >10,000 | <5% |
| GSK3β | >10,000 | <5% |
| SRC | >10,000 | <5% |
| ABL1 | >10,000 | <5% |
| Data presented is representative for a highly selective inhibitor based on published findings for IC20.[2][6] |
Table 2: Hypothetical Kinase Inhibition Profile of a Non-Selective Pyrazolo[1,5-a]pyrimidine Analog
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| CK2 | 150 | 85% |
| CDK1 | 300 | 70% |
| CDK2 | 250 | 75% |
| PIM1 | 800 | 55% |
| GSK3β | >1,000 | 40% |
| SRC | 500 | 65% |
| ABL1 | >1,000 | 35% |
| This data is hypothetical and for illustrative comparison purposes only. |
Table 3: Kinase Inhibition Profile of Staurosporine (Promiscuous Inhibitor)
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| CK2 | 100 | >90% |
| CDK1 | 3 | >99% |
| CDK2 | 6 | >99% |
| PIM1 | 15 | >99% |
| GSK3β | 8 | >99% |
| SRC | 20 | >99% |
| ABL1 | 25 | >99% |
| Data is representative of the known promiscuous nature of Staurosporine. |
Experimental Protocols
The following are detailed methodologies for key experiments typically used in kinase inhibitor profiling.
3.1. In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
Test compound (e.g., this compound analog)
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
[γ-³³P]ATP
-
ATP
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.
-
3.2. Kinase Selectivity Profiling (KinomeScan™)
This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
-
Principle: An active site-directed ligand is immobilized on a solid support. Kinases are combined with the test compound and then applied to the ligand-coated support. The amount of kinase that binds to the support is inversely proportional to the affinity of the test compound for the kinase.
-
Procedure:
-
A panel of 400+ kinases is tested.
-
The test compound is incubated with each kinase.
-
The kinase-compound mixture is passed over the immobilized ligand.
-
The amount of bound kinase is quantified using a sensitive detection method (e.g., qPCR).
-
Results are typically reported as the percentage of kinase bound to the support relative to a DMSO control (% of control) or as a dissociation constant (Kd).
-
Visualizations
Diagram 1: Kinase Inhibition Signaling Pathway
Caption: A simplified signaling cascade illustrating kinase activation and substrate phosphorylation, and the inhibitory action of a pyrazolo[1,5-a]pyrimidine compound on a downstream kinase.
Diagram 2: Experimental Workflow for Kinase Selectivity Profiling
Caption: A flowchart depicting the major steps involved in the discovery and characterization of a selective kinase inhibitor.
Diagram 3: Logical Relationship of Kinase Inhibitor Selectivity
Caption: A conceptual diagram illustrating the relationship between kinase inhibitor selectivity, on-target efficacy, and off-target effects.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In vivo efficacy studies of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
While specific in vivo efficacy studies for 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid are not publicly available, the broader class of pyrazolo[1,5-a]pyrimidine derivatives has demonstrated significant therapeutic potential in preclinical models across various disease areas, including oncology and infectious diseases. This guide provides a comparative overview of the in vivo efficacy of representative pyrazolo[1,5-a]pyrimidine analogs, offering insights into their performance against alternative compounds and detailing the experimental protocols utilized in these studies.
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic structure that has been the focus of extensive drug discovery efforts. Its ability to mimic purine bases allows it to interact with a wide range of biological targets, leading to the development of potent inhibitors for kinases, microtubule dynamics, and microbial enzymes. This guide summarizes key in vivo findings for distinct pyrazolo[1,5-a]pyrimidine derivatives, providing a valuable resource for researchers and drug development professionals.
Comparative Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives in Oncology
The antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives has been evaluated in various cancer models, demonstrating their potential as novel therapeutic agents. Below is a comparison of the in vivo efficacy of different analogs targeting distinct mechanisms of action.
Pyrazolo[4,3-d]pyrimidine Microtubule Targeting Agents
A novel N1-methyl pyrazolo[4,3-d]pyrimidine (Compound 9) has been identified as a potent microtubule targeting agent. Its efficacy was evaluated in a mouse xenograft model of human breast cancer.
Table 1: In Vivo Efficacy of Compound 9 vs. Paclitaxel in an MCF-7 Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| Compound 9 | Not specified in abstract | 79% | No significant weight loss | [1] |
| Paclitaxel | Not specified in abstract | 42% | Not specified in abstract | [1] |
Compound 9 demonstrated significantly superior tumor growth inhibition compared to the standard-of-care chemotherapeutic, paclitaxel, in a breast cancer xenograft model.[1] Notably, this enhanced efficacy was achieved without inducing significant toxicity, as indicated by the stable body weights of the treated mice.
Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors
Compounds 47 and 48, belonging to the pyrazolo[3,4-d]pyrimidine-6-amine class, have been developed as inhibitors of TNF Receptor Associated Protein 1 (TRAP1), a mitochondrial chaperone implicated in tumorigenesis. Their in vivo anticancer activity was assessed in a prostate cancer xenograft model.
Table 2: In Vivo Efficacy of TRAP1 Inhibitors in a PC3 Xenograft Model
| Compound | Dose and Schedule | Tumor Growth Inhibition (TGI) | Body Weight Change | Reference |
| Compound 47 | Not specified in abstract | Significantly reduced tumor growth | Not specified in abstract | [2] |
| Compound 48 | Not specified in abstract | Significantly reduced tumor growth | Not specified in abstract | [2] |
Both compounds 47 and 48 effectively curtailed tumor progression in a prostate cancer model, highlighting the therapeutic potential of targeting TRAP1 with pyrazolopyrimidine-based inhibitors.[2]
Pyridopyrazolopyrimidine Derivatives in Ehrlich Ascites Carcinoma
The anticancer potential of pyridopyrazolopyrimidine derivatives, specifically 4-chloro-pyridopyrazolopyrimidine (Compound 4) and N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (Compound 6a), was investigated in a murine Ehrlich Ascites Carcinoma (EAC) model.
Table 3: In Vivo Efficacy of Pyridopyrazolopyrimidine Derivatives against Ehrlich Ascites Carcinoma
| Compound | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Compound 4 | Not specified in abstract | 47.62% | [3] |
| Compound 6a | Not specified in abstract | 47.86% | [3] |
These compounds exhibited marked antitumor activity, significantly inhibiting the growth of EAC cells in vivo.[3]
In Vivo Antimicrobial Efficacy of Pyrazolo[1,5-a]pyrimidin-7-ones
The therapeutic utility of the pyrazolo[1,5-a]pyrimidine scaffold extends to infectious diseases. A pyrazolo[1,5-a]pyrimidin-7-one derivative (Compound 12) has shown promise as a novel antibacterial agent.
Table 4: In Vivo Efficacy of a Pyrazolo[1,5-a]pyrimidin-7-one in a Galleria mellonella MRSA Infection Model
| Compound | Outcome | Improvement in Survival | Reference |
| Compound 12 | Compared to untreated controls | 25% | [4] |
In an invertebrate model of Methicillin-resistant Staphylococcus aureus (MRSA) infection, Compound 12 demonstrated a significant survival benefit, underscoring the potential of this chemical class in combating antibiotic-resistant pathogens.[4]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. The following sections outline the key experimental protocols employed in the evaluation of the pyrazolo[1,5-a]pyrimidine derivatives discussed above.
Murine Xenograft Models for Anticancer Efficacy
1. Cell Culture and Implantation:
-
MCF-7 Human Breast Cancer Cells: Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For xenograft establishment, a specific number of cells (e.g., 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID).
-
PC3 Human Prostate Cancer Cells: Similar to MCF-7 cells, PC3 cells are cultured and prepared for injection. A suspension of PC3 cells is then implanted subcutaneously into the flank of male immunocompromised mice.
2. Tumor Growth Monitoring and Treatment:
-
Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (length x width^2) / 2.
-
Animal body weights are monitored as an indicator of treatment-related toxicity.
-
Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups.
-
Test compounds and vehicle controls are administered via the specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
3. Efficacy Evaluation:
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
At the end of the study, tumors are often excised and weighed for further analysis.
Ehrlich Ascites Carcinoma (EAC) Model
1. EAC Cell Propagation:
-
EAC cells are maintained by serial intraperitoneal passage in mice.
-
Ascitic fluid containing tumor cells is withdrawn from a donor mouse and diluted with sterile saline.
2. Tumor Induction and Treatment:
-
A defined number of viable EAC cells (e.g., 2.5 x 10^6) are injected intraperitoneally into recipient mice to induce ascites tumors.
-
Treatment with the test compounds or vehicle is initiated, typically 24 hours after tumor cell inoculation, and continued for a specified duration.
3. Efficacy Assessment:
-
Parameters evaluated include the mean survival time of the mice, changes in body weight, and the volume of ascitic fluid.
-
Tumor growth inhibition is calculated based on the reduction in ascitic fluid volume or tumor cell count in treated animals compared to controls.
Galleria mellonella Infection Model for Antimicrobial Efficacy
1. Larval Rearing and Selection:
-
G. mellonella larvae are reared on an artificial diet and larvae of a specific weight range are selected for experiments.
2. Infection and Treatment:
-
A standardized inoculum of the bacterial strain (e.g., MRSA) is prepared.
-
Larvae are injected with the bacterial suspension into the hemocoel.
-
The test compound is administered, often via a separate injection, at a specified time point post-infection.
3. Survival Analysis:
-
Larval survival is monitored over a period of several days.
-
Efficacy is determined by comparing the survival rates of the treated group to the untreated control group.
Signaling Pathways
The diverse biological activities of pyrazolo[1,5-a]pyrimidine derivatives stem from their interaction with various cellular signaling pathways.
Microtubule Dynamics Pathway
Microtubule targeting agents like Compound 9 interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, these agents can induce mitotic arrest and apoptosis in rapidly dividing cancer cells.
TRAP1 Signaling in Cancer
TRAP1, a mitochondrial heat shock protein, plays a crucial role in maintaining mitochondrial homeostasis and protecting cancer cells from stress. Inhibition of TRAP1 by compounds like 47 and 48 can disrupt mitochondrial function, leading to increased oxidative stress and apoptosis.
References
Validating the Antiproliferative Potential of the Pyrazolo[1,5-a]pyrimidine Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a promising heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities, including notable antitumor effects.[1] This guide provides a comparative analysis of the antiproliferative effects of various 7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives and related analogs. The data presented is compiled from in vitro studies on diverse human cancer cell lines, offering a valuable resource for researchers engaged in the discovery and development of novel anticancer agents.
Comparative Analysis of Antiproliferative Activity
The antiproliferative efficacy of several pyrazolo[1,5-a]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized below. Doxorubicin, a well-established chemotherapeutic agent, is included as a reference compound for comparison.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles | ||||
| Compound 11f | Huh-7 (Liver) | 6.3 | Doxorubicin | 3.2 |
| Compound 11i | MCF-7 (Breast) | 3.0 | Doxorubicin | 5.9 |
| Compound 11i | MDA-MB-231 (Breast) | 4.32 | Doxorubicin | 6.0 |
| Series 2: 2-phenyl-7-(aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles | ||||
| Compound 16b | HeLa (Cervical) | 7.8 | Doxorubicin | 8.1 |
| Compound 16b | MDA-MB-231 (Breast) | 5.74 | Doxorubicin | 6.0 |
| Series 3: Pyrazolo[1,5-a]pyrimidine-3-carbonitriles | ||||
| Compound 14a | HCT116 (Colon) | 0.0020 | Not specified | - |
| Series 4:[2][3][4]triazolo[1,5-a]pyrimidine-7-amine derivatives | ||||
| Compound 7g | A549 (Lung) | 2.2 | Sorafenib | - |
| Compound 7g | H460 (Lung) | 1.8 | Sorafenib | - |
| Compound 7g | HT-29 (Colon) | 5.2 | Sorafenib | - |
| Series 5: Pyrazolo[3,4-d]pyrimidine derivatives | ||||
| Compound 15 | NCI-60 Panel | 0.018 - 9.98 | - | - |
| Compound 16 | NCI-60 Panel | 0.018 - 9.98 | - | - |
Data sourced from multiple studies.[2][5][6][7]
Experimental Protocols
The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a widely accepted method for assessing cell viability and cytotoxicity.
General MTT Assay Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 to 1x10^5 cells/well) and allowed to adhere overnight in a suitable culture medium supplemented with fetal bovine serum.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many pyrazolo[1,5-a]pyrimidine derivatives are still under investigation, some studies suggest their involvement in key signaling pathways that regulate cell proliferation and survival. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7]
Caption: Inhibition of EGFR signaling by pyrazolo[3,4-d]pyrimidine derivatives.
The inhibition of EGFR signaling can lead to the suppression of downstream pathways responsible for cell growth and survival, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Experimental Workflow
The general workflow for the synthesis and evaluation of the antiproliferative effects of novel pyrazolo[1,5-a]pyrimidine derivatives is outlined below.
Caption: General workflow for synthesis and antiproliferative evaluation.
References
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives | European Journal of Chemistry [eurjchem.com]
- 3. html.rhhz.net [html.rhhz.net]
- 4. Synthesis and in vitro anticancer activity of pyrazolo[1,5- a ]pyrimidines and pyrazolo[3,4- d ][1,2,3]triazines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid in a Laboratory Setting
Hazard Assessment and Classification
Based on data from related compounds, 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid should be handled as a hazardous substance. Analogous chemicals are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, it is prudent to treat this compound as hazardous waste.
Key Hazard Information from Related Compounds:
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1][2] |
| Eye Irritation (Category 2A) | Causes serious eye irritation. | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1][2] |
| Specific target organ toxicity - single exposure (Category 3), Respiratory system | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell.[1][2] |
Experimental Protocol for Disposal
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
2. Waste Segregation and Collection:
-
A laboratory chemical becomes a waste when it is no longer intended for use.[4]
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).
-
The container must be in good condition, compatible with the chemical, and have a secure lid.[4][5] The original container is often a suitable choice for waste accumulation.[6]
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals must be segregated to prevent dangerous reactions.[7] For instance, acids should be stored separately from bases and oxidizers from flammable materials.[5][7]
3. Labeling of Waste Containers:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste".[4][7]
-
The label must include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]
-
Indicate the date when waste was first added to the container.
4. Storage of Chemical Waste:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[5]
-
The storage area should be near the point of generation and away from sources of ignition.[8]
-
Ensure the container is kept closed except when adding waste.[4]
-
Secondary containment should be used to prevent spills.[8]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][6]
-
The rinsate must be collected and disposed of as hazardous waste.[4][6]
-
After triple-rinsing and air drying, deface the original label and the container may then be disposed of in the regular trash.[4][6]
6. Accidental Spills:
-
In case of a spill, evacuate the immediate area if necessary.
-
For a small spill, use an inert absorbent material to clean it up.
-
Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[9]
-
Prevent the chemical from entering drains or waterways.[1][2]
7. Final Disposal:
-
Once the waste container is full (no more than 90% capacity), arrange for its removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. aksci.com [aksci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. vumc.org [vumc.org]
- 7. benchchem.com [benchchem.com]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Personal protective equipment for handling 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary defense against chemical exposure. Based on the hazards associated with similar acidic and powdered compounds, the following PPE is mandatory.[1][2][3][4]
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2][4][5] | To protect eyes from dust particles and potential splashes.[2] |
| Skin Protection | Nitrile or neoprene gloves; double-gloving is recommended. A chemical-resistant lab coat or apron should be worn over full-length pants.[1][4] | To prevent skin contact with the compound, which may cause irritation or be harmful if absorbed.[6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used when handling the powder outside of a fume hood or if dust is generated. | To protect against inhalation of harmful dust, which can cause respiratory irritation.[6] |
| Foot Protection | Closed-toe shoes must be worn at all times in the laboratory. | To protect feet from spills and falling objects.[1] |
Operational Plan
A systematic approach to handling this compound is essential to minimize exposure and prevent contamination.
Engineering Controls:
-
Ventilation: All handling of the solid compound that may generate dust must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][7] The laboratory should be well-ventilated.[2]
-
Eyewash and Safety Shower: An emergency eyewash station and safety shower must be readily accessible and within a 10-second travel distance from the work area.[1]
Handling Procedures:
-
Preparation: Designate a specific area for handling the compound and cover the work surface with absorbent bench paper.[8]
-
Weighing: If possible, use an enclosed balance to weigh the powder.[8] Pre-weigh a sealed container, add the compound inside the fume hood, and then re-weigh the container.[8]
-
Transport: When moving the compound, use a secondary containment carrier to prevent spills.[1]
-
Storage: Store the compound in a cool, dry, well-ventilated area in a tightly closed container.[6][9] Keep it away from incompatible materials such as strong oxidizing agents.[10][11]
Spill Management
In the event of a spill, a swift and safe response is critical.[1]
| Spill Size | Containment and Neutralization | Cleanup and Disposal |
| Small Spill (<1 g) | Wearing appropriate PPE, gently cover the spill with an absorbent, non-reactive material (e.g., vermiculite, sand). Avoid raising dust. | Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[6] Clean the spill area with soap and water. |
| Large Spill (>1 g) | Evacuate the immediate area and alert colleagues. If the spill is outside a fume hood, evacuate the laboratory and contact the institution's emergency response team or Environmental Health and Safety (EHS) office.[1] | Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection. The material should be collected in a sealed container for hazardous waste disposal. |
Disposal Plan
Chemical waste generators must adhere to local, state, and federal regulations for hazardous waste disposal.[10]
-
Waste Collection: All disposable materials contaminated with this compound, including gloves, bench paper, and weighing boats, must be collected in a dedicated, labeled hazardous waste container.[12]
-
Container Management: Keep waste containers closed except when adding waste.[8] Do not mix with other waste streams unless instructed to do so by EHS.
-
Disposal: Arrange for pickup and disposal through your institution's EHS office. Do not dispose of this compound down the drain.[12][13]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 3. iigtchem.com [iigtchem.com]
- 4. leelinework.com [leelinework.com]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Powder Handling - AirClean Systems [aircleansystems.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. fishersci.com [fishersci.com]
- 11. uwlax.edu [uwlax.edu]
- 12. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
